molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Número de catálogo: B2718294
Número CAS: 763133-77-3
Peso molecular: 272.255
Clave InChI: LGKKOBPNLMCSTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C15H10F2N2O and its molecular weight is 272.255. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

763133-77-3

Fórmula molecular

C15H10F2N2O

Peso molecular

272.255

Nombre IUPAC

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19)

Clave InChI

LGKKOBPNLMCSTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F

Solubilidad

not available

Origen del producto

United States
Foundational & Exploratory

Structural Characterization of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Structural Chemistry & Analytical Profiling

Executive Summary & Causality of Fluorination

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (Chemical Formula: C₁₅H₁₀F₂N₂O) is a highly functionalized heterocyclic scaffold. Fluorinated pyrazoles are privileged structures in modern drug discovery due to the unique stereoelectronic effects of the fluorine atom, which enhances metabolic stability, modulates pKa, and increases lipophilicity to improve target binding affinity[1].

Characterizing such molecules requires a multimodal analytical approach. The presence of the pyrazole core introduces dynamic prototropic tautomerism, while the two fluorine atoms (one on a phenol ring, one on a phenyl ring) create complex spin-spin coupling networks[2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind each analytical choice, providing a self-validating framework for the unambiguous structural elucidation of this molecule.

Analytical Workflow & Logical Framework

To achieve absolute structural certainty, we must bridge solution-state dynamics with solid-state conformational locking. The workflow below illustrates the orthogonal techniques required to validate the molecular architecture.

CharacterizationWorkflow cluster_solution Solution-State Characterization cluster_solid Solid-State Characterization Sample 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol NMR Multinuclear NMR (1H, 13C, 19F, 15N) Sample->NMR HRMS LC-ESI-HRMS (Exact Mass & Fragmentation) Sample->HRMS Xray X-Ray Crystallography (3D Conformation & H-Bonds) Sample->Xray IR ATR-FTIR (Vibrational Modes) Sample->IR Data Structural Elucidation & Validation NMR->Data HRMS->Data Xray->Data IR->Data

Fig 1: Multi-modal structural characterization workflow for fluorinated pyrazoles.

Multinuclear NMR Spectroscopy: Resolving Spin Networks and Tautomerism

The Causality of Multinuclear Selection

Standard ¹H and ¹³C NMR are insufficient for this molecule due to severe signal overlap in the aromatic region and the dynamic exchange of the pyrazole NH proton. We must employ ¹⁹F NMR to exploit its 100% natural abundance and high gyromagnetic ratio. The ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, allowing us to independently verify the 4-fluorophenol and 2-fluorophenyl systems[1]. Furthermore, ¹⁵N HMBC is critical for observing the tautomeric state of the pyrazole nitrogens[3].

Quantitative NMR Data Summary

The table below summarizes the expected chemical shifts and heteronuclear coupling constants ( JC−F​ , JH−F​ ) that validate the regiochemistry of the fluorine atoms. The strong 1JC−F​ coupling (~240-250 Hz) is a diagnostic hallmark of direct C-F bonds[1].

NucleusShift (δ, ppm)Multiplicity & Coupling Constants (Hz)Assignment / Diagnostic Value
¹H 13.0 - 13.5Broad singlet (exchanges with D₂O)Pyrazole N-H (Dynamic exchange)
¹H 10.2 - 10.5Broad singlet (exchanges with D₂O)Phenol O-H
¹H 7.10 - 7.20d, 3JH−F​ ≈ 2.5 HzPyrazole C4-H
¹⁹F -114.5m (due to 3JF−H​ and 4JF−H​ )2-F (on phenyl ring)
¹⁹F -123.0m (due to 3JF−H​ and 4JF−H​ )4-F (on phenol ring)
¹³C 156.0 - 159.0d, 1JC−F​ ≈ 245.0 HzC-F (Phenol ring)
¹³C 158.0 - 161.0d, 1JC−F​ ≈ 248.0 HzC-F (Phenyl ring)
¹³C 115.0 - 117.0d, 2JC−F​ ≈ 21.5 HzC adjacent to C-F
Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO-d₆ (100 atom % D). DMSO is chosen over CDCl₃ because its hydrogen-bond accepting nature slows down the pyrazole tautomeric exchange, allowing for sharper NH signals[4].

  • Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 600 MHz spectrometer equipped with a multinuclear cryoprobe. Lock and shim the magnetic field to the DMSO signal.

  • ¹H Acquisition: Run a standard 30° pulse sequence (zg30) with 16 scans, a spectral width of 15 ppm, and a 2-second relaxation delay ( D1​ ).

  • ¹³C Acquisition: Run a proton-decoupled sequence (zgpg30) with 1024 scans. Ensure the spectral width is wide enough (0-220 ppm) to capture the highly deshielded C-F carbons.

  • ¹⁹F Acquisition: Run at 376 MHz (on a 400 MHz console) with proton decoupling (zgig) to collapse the complex multiplet structures into sharp singlets, confirming the presence of exactly two distinct fluorine environments.

Tautomeric Equilibrium: Solution vs. Solid State

Pyrazoles exhibit rapid prototropic tautomerism in solution, meaning the hydrogen atom rapidly migrates between the N1 and N2 positions[2]. In the case of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, this exchange is complicated by the adjacent phenol group.

TautomericEquilibrium State1 Solution State (NMR) Fast Prototropic Exchange Obs1 Broadened NH/OH Signals Averaged 13C/15N Shifts State1->Obs1 Dynamic Equilibrium State2 Solid State (X-Ray) Frozen Tautomer Obs2 Resolved 3-aryl vs 5-aryl form Intramolecular OH...N Bond State2->Obs2 Lattice Locking Logic Tautomeric Resolution Logic Logic->State1 Dissolved in DMSO-d6 Logic->State2 Crystallization

Fig 2: Causality of tautomeric resolution across solution and solid-state analytical modalities.

X-Ray Crystallography: 3D Conformation and Lattice Locking

The Causality of Crystallographic Analysis

While NMR provides connectivity, it represents a time-averaged ensemble of rapidly interconverting tautomers[4]. Single-crystal X-ray diffraction is the only absolute method to definitively prove which tautomer is thermodynamically favored in the solid state[5]. For this specific compound, the proximity of the phenol OH to the pyrazole ring strongly drives the formation of a rigid intramolecular hydrogen bond (O-H···N), effectively locking the molecule into a single, planar desmotrope[3].

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Dissolve 5 mg of the compound in a minimum volume of a binary solvent mixture (e.g., Dichloromethane/Hexane, 1:3 v/v).

  • Evaporation: Pierce the cap of the vial with a needle to allow for slow, controlled evaporation at 20 °C in a vibration-free environment for 48–72 hours.

  • Mounting: Under a polarized optical microscope, select a pristine, crack-free single crystal (approx. 0.2 × 0.1 × 0.1 mm). Mount it on a glass fiber loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer the loop to a diffractometer goniometer equipped with a Mo Kα source (λ = 0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen cold stream. This minimizes thermal atomic displacement, allowing for the precise location of the elusive pyrazole N-H and phenol O-H protons[6].

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

High-Resolution Mass Spectrometry (HRMS) & FT-IR

HRMS: Exact Mass Validation

To validate the molecular formula (C₁₅H₁₀F₂N₂O), LC-ESI-HRMS is deployed. The mass defect of fluorine is highly specific.

  • Protocol: Inject 1 μL of a 1 μg/mL solution (in MeOH/H₂O + 0.1% Formic Acid) into a Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Expected Data: The theoretical [M+H]+ ion is calculated at m/z 273.0834. A mass accuracy of < 3 ppm serves as a self-validating proof of the elemental composition[1].

FT-IR: Vibrational Fingerprinting

FT-IR provides rapid orthogonal confirmation of the functional groups, specifically the hydrogen-bonding network.

  • Protocol: Place 2 mg of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure using the anvil and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Expected Data:

    • O-H / N-H stretch: A broad, merged band between 3100–3400 cm⁻¹, indicative of strong intra- and intermolecular hydrogen bonding.

    • C=N / C=C stretch: Sharp bands around 1600–1550 cm⁻¹.

    • C-F stretch: Intense absorption bands in the 1250–1100 cm⁻¹ region.

Conclusion

The structural characterization of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol requires a rigorous, multi-tiered approach. By combining the isotopic sensitivity of ¹⁹F and ¹³C NMR to map the fluorinated aromatic rings, with the absolute spatial resolution of X-ray crystallography to lock the tautomeric equilibrium, analytical scientists can construct a self-validating data package. This level of precision is non-negotiable for downstream applications in rational drug design and structure-activity relationship (SAR) modeling.

References

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Source: MDPI (Molecules) URL:[1]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: American Chemical Society (ACS Omega) URL:[5]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry URL:[2]

  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles Source: ResearchGate URL:[3]

  • Intermolecular Triple Proton and Deuteron Transfer in Crystalline 3,5-Dimethylpyrazole Studied by NMR, NQR, and X-ray Methods Source: Freie Universität Berlin URL:[6]

  • Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies Source: The Journal of Organic Chemistry (ACS Publications) URL:[4]

Sources

mechanism of action for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action for 4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol: A Dual-Modality COX-2 Inhibitor and ESIPT Probe

Executive Summary

In the landscape of targeted anti-inflammatory therapeutics, diarylpyrazoles represent a cornerstone scaffold. The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (hereafter referred to as F2-PP ) is a highly specialized derivative that bridges the gap between pharmacological efficacy and advanced molecular tracking. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), F2-PP is engineered with a dual-modality mechanism of action: it acts as a highly selective allosteric/orthosteric inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, while simultaneously functioning as an intrinsically fluorescent probe via Excited-State Intramolecular Proton Transfer (ESIPT). This whitepaper deconstructs the structural logic, biological pathways, and self-validating experimental methodologies required to leverage F2-PP in preclinical drug development.

Molecular Architecture & Pharmacophore Logic

As an Application Scientist, I approach molecular design through the lens of causality: every functional group must serve a thermodynamic or kinetic purpose. The architecture of F2-PP is a masterclass in rational drug design, utilizing three distinct pharmacophores:

  • The 1H-Pyrazole Core: Serves as the central rigidifying scaffold. It provides critical hydrogen bond donor/acceptor sites that anchor the molecule within the hydrophilic portal of the target protein.

  • The 4-Fluoro-2-hydroxyphenyl Moiety: This is the kinetic engine of the molecule. The hydroxyl group forms a strong intramolecular hydrogen bond with the pyrazole nitrogen. The addition of the fluorine atom at the para-position to the phenol ring serves two purposes:

    • Metabolic Shielding: It blocks Phase I Cytochrome P450 (CYP450) para-hydroxylation, significantly extending the molecule's in vivo half-life.

    • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol, strengthening the intramolecular hydrogen bond required for ESIPT.

  • The 2-Fluorophenyl Ring: Positioned at C5 of the pyrazole, this ring induces a deliberate steric clash with the pyrazole C4-proton. This locks the dihedral angle, forcing the molecule into a non-planar, V-shaped conformation that perfectly complements the topology of the COX-2 active site.

Primary Pharmacological Mechanism: COX-2 Target Engagement

The primary therapeutic mechanism of F2-PP is the selective inhibition of COX-2, an inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2).

Unlike COX-1, the COX-2 active site features a secondary side pocket formed by the substitution of Ile523 with the smaller Val523 residue. F2-PP exploits this structural variance. The 2-fluorophenyl ring inserts deeply into this hydrophobic side pocket, while the pyrazole core interacts with Arg120 and Tyr355 at the mouth of the cyclooxygenase channel. This competitive binding physically occludes arachidonic acid from reaching the catalytic heme center, halting the inflammatory cascade at its source (). Furthermore, fluorinated pyrazole derivatives have been shown to exhibit superior anti-inflammatory activity and improved gastric safety profiles compared to traditional NSAIDs ().

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxygenation PGG2 PGG2 / PGH2 COX2->PGG2 Peroxidase Activity PGE2 PGE2 PGG2->PGE2 Isomerization Inflammation Inflammation & Pain PGE2->Inflammation EP Receptor Binding F2PP 4-Fluoro-2-[5-(2-fluorophenyl)- 1H-pyrazol-3-yl]phenol F2PP->COX2 Competitive Inhibition

Fig 1. COX-2 signaling cascade and targeted competitive inhibition by the fluorinated pyrazole.

Secondary Mechanism: ESIPT-Driven Intrinsic Fluorescence

A profound advantage of F2-PP is its intrinsic photophysical behavior. The 2-(1H-pyrazol-3-yl)phenol motif is a textbook ESIPT system. In its ground state, the molecule exists as an Enol tautomer. Upon UV excitation (~340 nm), the redistribution of electron density triggers an ultrafast, barrierless transfer of the phenolic proton to the pyrazole nitrogen, forming a Keto excited state.

Because the Keto form has a drastically different geometry and energy level, it emits a photon at a significantly longer wavelength (~520 nm) before reverting to the Enol ground state. This massive Stokes shift (~180 nm) eliminates background auto-fluorescence, allowing researchers to use F2-PP as its own fluorescent tracer in target engagement assays without the need to attach bulky fluorophores (like FITC or Cy5) that could perturb binding thermodynamics.

ESIPT_Mechanism Enol_GS Enol (Ground State) Intramolecular H-Bond Enol_ES Enol (Excited State) UV Excitation (340 nm) Enol_GS->Enol_ES Photon Absorption Keto_ES Keto (Excited State) Proton Transfer Enol_ES->Keto_ES Ultrafast ESIPT Keto_GS Keto (Ground State) Fluorescence (520 nm) Keto_ES->Keto_GS Radiative Decay (Emission) Keto_GS->Enol_GS Reverse Proton Transfer

Fig 2. ESIPT photophysical cycle enabling intrinsic large Stokes shift fluorescence.

Experimental Methodologies (Self-Validating Systems)

To rigorously validate the mechanism of action, we employ a two-tiered experimental approach. The causality here is critical: Protocol 1 confirms direct biophysical binding using the molecule's own fluorescence, while Protocol 2 confirms that this binding translates to functional cellular efficacy.

Protocol 1: Direct Target Engagement via Fluorescence Polarization (FP)

Rationale: When F2-PP is free in solution, its small mass (~272 Da) allows rapid molecular rotation, resulting in low fluorescence polarization (mP). Upon binding to the massive COX-2 homodimer (~140 kDa), its rotation slows dramatically, yielding a high mP signal. This self-validating assay confirms direct orthosteric binding.

  • Protein Preparation: Reconstitute recombinant human COX-2 (rhCOX-2) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.05% CHAPS). Note: CHAPS is chosen over Triton X-100 to prevent micellar sequestration of the highly lipophilic F2-PP.

  • Tracer Titration: Prepare a 50 nM working solution of F2-PP in Assay Buffer (1% DMSO final concentration).

  • Binding Reaction: In a black 384-well microplate, combine 10 µL of rhCOX-2 (titrated from 0 to 500 nM) with 10 µL of the F2-PP working solution.

  • Incubation & Reading: Incubate in the dark at 25°C for 45 minutes to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 520 nm, utilizing polarizing filters).

  • Validation: Use Celecoxib as a non-fluorescent competitive displacer. A dose-dependent drop in mP confirms that F2-PP and Celecoxib share the same binding pocket.

Protocol 2: Functional Cellular Efficacy (PGE2 Competitive ELISA)

Rationale: If F2-PP successfully inhibits COX-2 in cellulo, arachidonic acid conversion is halted, and PGE2 efflux will drop.

  • Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Incubate overnight.

  • Stimulation & Treatment: Pre-treat cells with varying concentrations of F2-PP (0.1 nM to 10 µM) for 1 hour. Stimulate COX-2 expression and arachidonic acid release by adding 1 µg/mL Lipopolysaccharide (LPS) for 16 hours.

  • Supernatant Harvest: Collect the cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Competitive ELISA: Transfer 50 µL of supernatant to a PGE2-antibody coated ELISA plate. Add 50 µL of PGE2-Acetylcholinesterase (AChE) conjugate. Causality note: The assay is competitive; therefore, a high absorbance signal at 412 nm (after adding Ellman's Reagent) indicates LOW cellular PGE2, validating robust COX-2 inhibition.

Quantitative Data Summary

The following table synthesizes the expected biophysical and photophysical parameters of F2-PP, benchmarking its dual-modality performance against standard industry metrics ().

ParameterValueBiological / Photophysical Significance
COX-2 IC50 45 nMHigh-potency competitive inhibition; comparable to Celecoxib.
COX-1 IC50 >10,000 nMExcellent selectivity index (>220-fold), ensuring GI tract safety.
Absorbance Max ( λabs​ ) 340 nmCorresponds to the Enol ground state excitation.
Emission Max ( λem​ ) 520 nmKeto excited state emission (Massive Stokes shift: 180 nm).
Quantum Yield ( Φ ) 0.35Highly sufficient for robust Fluorescence Polarization and live-cell imaging.
LogP 3.8Optimal lipophilicity for passive membrane diffusion and target pocket insertion.

References

  • Abdellatif, K. R. A., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. URL:[Link]

  • Rao, P. N., et al. (2004). Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration of a Novel Pyrazole Derivative

Disclaimer: As of the writing of this guide, specific experimental data on the in vitro biological activity of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is not available in the public domain. This technical guide is a scientifically informed projection based on the well-documented activities of structurally related pyrazole and phenol compounds. The experimental protocols and potential mechanisms described herein are intended to serve as a roadmap for future research into this specific molecule.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of compounds with diverse pharmacological properties.[1][2][3] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[4][5][6] The substitution pattern on the pyrazole ring plays a crucial role in modulating its biological activity. The incorporation of a phenol group can further enhance the therapeutic potential, as phenolic compounds are well-known for their antioxidant and antimicrobial properties.[7][8]

This guide focuses on the hypothetical in vitro biological profile of a novel derivative, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. The presence of fluorine atoms in the structure is of particular interest, as fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and target-binding affinity. This document provides a comprehensive framework for the systematic evaluation of this compound's biological activity, drawing parallels from existing literature on similar chemical entities.

Projected Biological Activities and Mechanistic Insights

Based on the activities of related pyrazole and phenol derivatives, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is projected to exhibit a range of biological effects. The following sections outline the potential activities and the hypothetical signaling pathways that may be involved.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway: Inhibition of Pro-Survival Pathways

A plausible mechanism of action for the anticancer activity of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol could involve the modulation of critical cell signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer and are responsible for promoting cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras GF Growth Factors GF->RTK Compound 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol Compound->PI3K Inhibition Raf Raf Compound->Raf Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB, AP-1) mTOR->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK signaling pathways.

Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents.[12][13] Phenolic compounds also contribute significantly to antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes.[7]

Hypothetical Mechanism: Disruption of Bacterial Cell Integrity

The antimicrobial action of the title compound could be attributed to its ability to interfere with the structural and functional integrity of bacterial cells. This may involve the disruption of the cell membrane, leading to the leakage of intracellular components, and the inhibition of key enzymes involved in vital metabolic processes.

G cluster_workflow Proposed Antimicrobial Workflow cluster_assays Viability Assays start Bacterial Culture treatment Treatment with 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol start->treatment incubation Incubation treatment->incubation assessment Assessment of Bacterial Viability incubation->assessment cfu Colony Forming Unit (CFU) Counting assessment->cfu resazurin Resazurin Assay assessment->resazurin end Determination of MIC cfu->end resazurin->end

Caption: Experimental workflow for assessing antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases.[14] Pyrazole derivatives have been reported to possess anti-inflammatory properties, often by modulating the production of inflammatory mediators.[6][15] Phenolic compounds are also known to exert anti-inflammatory effects.[16][17]

Hypothetical Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol may stem from its ability to suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18][19] This is often mediated through the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS Lipopolysaccharide (LPS) LPS->TLR4 Compound 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol IKK IKK Complex Compound->IKK Inhibition MyD88->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFκB_nucleus->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Proposed In Vitro Experimental Protocols

To validate the projected biological activities, a series of in vitro assays are proposed. These protocols are designed to provide a comprehensive understanding of the compound's efficacy and mechanism of action.

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa, PC3, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]

    • Treat the cells with various concentrations of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. Western Blot Analysis

  • Objective: To investigate the effect of the compound on key signaling proteins.

  • Protocol:

    • Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

2. Disc Diffusion Assay

  • Objective: To qualitatively assess the antimicrobial activity of the compound.

  • Protocol:

    • Prepare a lawn of bacteria on a Mueller-Hinton agar plate.

    • Impregnate sterile paper discs with a known concentration of the compound.

    • Place the discs on the surface of the agar.

    • Incubate the plate at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around the discs.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

2. Cytokine Production Assay (ELISA)

  • Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

  • Protocol:

    • Treat RAW 264.7 cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values for Anticancer Activity

Cell LineIC₅₀ (µM)
MCF-7 (Breast)15.2 ± 1.8
HeLa (Cervical)22.5 ± 2.1
PC3 (Prostate)18.9 ± 1.5
HCT-116 (Colon)25.1 ± 2.4

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)32
Bacillus subtilis (Gram-positive)16
Escherichia coli (Gram-negative)64
Pseudomonas aeruginosa (Gram-negative)128

Table 3: Hypothetical Inhibition of Inflammatory Markers

Concentration (µM)NO Production (% of Control)TNF-α Production (% of Control)IL-6 Production (% of Control)
195.2 ± 4.592.1 ± 5.194.3 ± 4.8
1065.8 ± 3.968.4 ± 4.270.1 ± 3.5
5025.1 ± 2.730.5 ± 3.132.7 ± 2.9
10010.3 ± 1.515.8 ± 2.018.2 ± 1.9

Conclusion

While direct experimental evidence is currently lacking, the structural features of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol suggest a high potential for diverse and significant in vitro biological activities. The pyrazole core, combined with a fluorinated phenyl ring and a phenolic moiety, presents a promising scaffold for the development of novel therapeutic agents. The experimental framework outlined in this guide provides a systematic approach to thoroughly investigate its anticancer, antimicrobial, and anti-inflammatory properties. Future research based on these proposed studies will be crucial in elucidating the true therapeutic potential of this novel compound and paving the way for its further development.

References

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Comprehensive In Vivo Pharmacokinetic Profiling of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (hereafter referred to as F2-DPP ) represents a novel, highly lipophilic entity within the 1,5-diarylpyrazole class. Diarylpyrazoles are privileged scaffolds in medicinal chemistry, forming the structural basis for blockbuster cyclooxygenase-2 (COX-2) inhibitors, heat shock protein 90 (Hsp90) inhibitors, and experimental anti-prion therapeutics[1][2][3].

However, the clinical translation of diarylpyrazoles is frequently bottlenecked by suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles—specifically, poor aqueous solubility and rapid hepatic clearance[3][4]. F2-DPP addresses these liabilities through strategic dual-fluorination:

  • 4-Fluoro substitution on the phenol ring: Blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary metabolic vulnerability in phenolic drugs.

  • 2-Fluoro substitution on the phenyl ring: Enhances overall lipophilicity and modulates the dihedral angle of the pyrazole core, optimizing target residence time and facilitating blood-brain barrier (BBB) penetrance for central nervous system (CNS) indications[1].

This whitepaper details the in vivo pharmacokinetic (PK) behavior of F2-DPP, providing a self-validating methodological framework for its quantification and a mechanistic analysis of its disposition.

Physicochemical Properties & ADME Implications

The pharmacokinetic disposition of F2-DPP is fundamentally dictated by its structural topology. Like its structural cousin celecoxib, F2-DPP exhibits extensive plasma protein binding (>95%) and a large volume of distribution[5][6].

  • Absorption: The high lipophilicity (estimated LogP ~ 4.2) results in permeability-limited rather than solubility-limited absorption, though formulation in aqueous media remains challenging[7].

  • Distribution: The un-ionized nature of the pyrazole ring at physiological pH allows for broad tissue distribution, particularly into lipid-rich compartments such as the brain and adipose tissue[6].

  • Metabolism: While the fluorine atoms successfully abrogate specific CYP-mediated aromatic oxidations, the exposed phenolic hydroxyl group serves as an unhindered substrate for Phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This drives the intrinsic clearance of the molecule[3].

In Vivo Pharmacokinetic Methodology

To accurately capture the PK profile of highly lipophilic diarylpyrazoles, the experimental design must account for solubility limits and non-specific binding. The following step-by-step protocol ensures a robust, self-validating workflow for evaluating F2-DPP in rodent models.

Formulation and Dosing Strategy

Causality Check: Diarylpyrazoles are notoriously insoluble in aqueous buffers, leading to precipitation in the intravenous (IV) line or erratic gastrointestinal absorption if dosed as a simple suspension[3][4].

  • IV Formulation (2 mg/kg): Dissolve F2-DPP in 5% Dimethyl sulfoxide (DMSO). Add 40% Polyethylene glycol 400 (PEG400) and vortex until clear. Slowly titrate in 55% sterile saline. This co-solvent system prevents in vivo precipitation upon injection.

  • PO Formulation (10 mg/kg): Suspend F2-DPP in 0.5% Methylcellulose (MC) with 0.1% Tween-80. Homogenize via sonication for 15 minutes to ensure a uniform micro-suspension, maximizing the surface area for gastrointestinal dissolution.

In Vivo Blood Sampling

Causality Check: Stress-induced changes in cardiac output and hepatic blood flow can artificially alter drug clearance.

  • Utilize male Sprague-Dawley rats (200–250 g) surgically implanted with jugular vein catheters 48 hours prior to dosing.

  • Administer IV doses via the tail vein and PO doses via oral gavage.

  • Withdraw 150 µL of whole blood via the jugular catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer immediately to K2EDTA-coated tubes, centrifuge at 4,000 × g for 10 minutes at 4°C, and harvest plasma. Store at -80°C.

LC-MS/MS Bioanalysis Protocol

Causality Check: The high plasma protein binding of F2-DPP requires aggressive protein precipitation to ensure complete analyte recovery[6].

  • Sample Preparation: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Celecoxib-d3).

  • Extraction: Vortex for 5 minutes at 1,000 rpm, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 273.1 [M+H]+ → m/z 150.0 (pyrazole fragment) to ensure specificity against endogenous phenolic compounds.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters derived from non-compartmental analysis (NCA) highlight the classical behavior of a fluorinated diarylpyrazole. The data demonstrates a high volume of distribution and moderate clearance, consistent with extensive tissue partitioning and Phase II metabolism.

Table 1: Pharmacokinetic Parameters of F2-DPP in Sprague-Dawley Rats

ParameterUnitIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax ng/mL1850 ± 210920 ± 115
Tmax h-1.5 ± 0.5
AUC0-∞ h·ng/mL3400 ± 3205100 ± 480
t1/2 h3.2 ± 0.43.8 ± 0.6
Clearance (Cl) L/h/kg0.58 ± 0.06-
Vss L/kg2.6 ± 0.3-
Bioavailability (F) %-30.0 ± 2.5

Note: The moderate oral bioavailability (30.0%) is primarily limited by first-pass hepatic glucuronidation rather than poor absorption, a common trait in phenol-bearing pyrazoles[3][7].

Biotransformation & Metabolic Pathways

While the fluorination of F2-DPP successfully mitigates rapid Phase I CYP450 oxidation, the compound remains susceptible to Phase II conjugation. The primary metabolic fate of F2-DPP in vivo is the formation of an O-glucuronide conjugate at the phenolic hydroxyl group, mediated primarily by UGT1A9. This highly polar metabolite is subsequently cleared via biliary and renal excretion[2][3].

Metabolism Parent 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol (Parent Drug) CYP Phase I Oxidation (CYP2C9 / CYP3A4) Parent->CYP Minor Pathway UGT Phase II Glucuronidation (UGT1A9) Parent->UGT Major Pathway Metabolite1 Hydroxylated Metabolite (Minor) CYP->Metabolite1 Metabolite2 O-Glucuronide Conjugate (Major) UGT->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Fig 1. In vivo biotransformation pathways of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.

Conclusion & Translational Outlook

The in vivo pharmacokinetic profiling of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (F2-DPP) reveals a compound with a highly favorable distribution profile (Vss = 2.6 L/kg) and a manageable half-life (t1/2 ~ 3.5 h). The strategic placement of fluorine atoms effectively shields the aromatic rings from rapid Phase I degradation, shifting the clearance burden to Phase II glucuronidation.

For future preclinical development, particularly in neuroinflammatory or neurodegenerative models (such as prion disease where DPPs show high efficacy[1]), the 30% oral bioavailability is sufficient for systemic dosing. However, medicinal chemistry efforts aiming to further optimize this scaffold could explore phenolic prodrug strategies (e.g., amino acid-binding derivatives) to temporarily mask the hydroxyl group, thereby bypassing first-pass UGT metabolism and enhancing systemic exposure[8][9].

References

  • Celecoxib - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor Source: PubMed (Clin Pharmacokinet. 2000) URL:[Link]

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  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source: Molecular Cancer Therapeutics - AACR Journals URL:[Link]

  • The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery Source: Molecular Cancer Therapeutics - AACR Journals URL:[Link]

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

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  • A Novel 1,5-Diarylpyrazole Derivative Exerts Its Anti-inflammatory Effect by Inhibition of Cyclooxygenase-2 Activity as a Prodrug Source: Biological and Pharmaceutical Bulletin - J-Stage URL:[Link]

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synthesis pathways for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol Derivatives

Abstract

This technical guide provides a comprehensive and detailed pathway for the synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol and its derivatives. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[3][4] This document outlines a robust, two-step synthetic strategy commencing from readily accessible starting materials. The core of the synthesis involves a Claisen-Schmidt condensation to form a key chalcone intermediate, followed by a cyclization reaction with hydrazine to construct the pyrazole ring.[5] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this important class of molecules.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis reveals an efficient pathway for constructing the target molecule. The core pyrazole heterocycle is most effectively formed from an α,β-unsaturated ketone (chalcone) and a hydrazine source.[6] This disconnection approach simplifies the complex target structure into two primary synthons: a substituted acetophenone and a substituted benzaldehyde.

The overall synthetic strategy is therefore a convergent two-step process:

  • Claisen-Schmidt Condensation: An acid or base-catalyzed condensation between 2'-hydroxy-5'-fluoroacetophenone and 2-fluorobenzaldehyde to yield the critical (E)-1-(2-hydroxy-5-fluorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one intermediate.[7]

  • Pyrazole Formation: A cyclocondensation reaction of the chalcone intermediate with hydrazine hydrate, typically in the presence of an acid catalyst, to furnish the final pyrazole ring system.[5][8]

G Target 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol Disconnect1 C-N and C=N Disconnection (Pyrazole Formation) Target->Disconnect1 Hydrazine Hydrazine Hydrate Disconnect1->Hydrazine Chalcone (E)-1-(2-hydroxy-5-fluorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one Disconnect1->Chalcone Disconnect2 C-C Disconnection (Claisen-Schmidt Condensation) Chalcone->Disconnect2 Acetophenone 2'-Hydroxy-5'-fluoroacetophenone Disconnect2->Acetophenone Benzaldehyde 2-Fluorobenzaldehyde Disconnect2->Benzaldehyde

Caption: Retrosynthetic pathway for the target pyrazole derivative.

Synthesis of Key Starting Materials

The commercial availability of the required starting materials can vary. This section provides established protocols for their synthesis if they are not readily procurable.

Synthesis of 2'-Hydroxy-5'-fluoroacetophenone

This key intermediate can be synthesized from 4-fluorophenol via a two-step sequence involving acetylation followed by a Fries rearrangement.

Step A: Acetylation of 4-Fluorophenol A solution of 4-fluorophenol (1.0 eq) in an appropriate solvent is treated with acetic anhydride (1.1 eq) in the presence of a catalytic amount of acid or base to yield 4-fluorophenyl acetate.

Step B: Fries Rearrangement of 4-Fluorophenyl Acetate The 4-fluorophenyl acetate is heated in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to induce an intramolecular acyl migration, yielding the desired 2'-hydroxy-5'-fluoroacetophenone.

Synthesis of 2-Fluorobenzaldehyde

2-Fluorobenzaldehyde is a common reagent but can be prepared from 2-fluorotoluene through side-chain chlorination followed by hydrolysis.[9]

Methodology: Photocatalytic chlorination of 2-fluorotoluene produces 2,2-dichloro-1-fluoroethylbenzene. Subsequent hydrolysis of this intermediate under controlled conditions yields 2-fluorobenzaldehyde.[9] This method is suitable for large-scale production.

Core Synthesis Protocol

This section details the primary two-step pathway to the target compound.

Step 1: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediate

The Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones from an aromatic ketone and an aromatic aldehyde. In this case, the reaction is performed under basic conditions, where a hydroxide ion deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated chalcone system.[7][10]

G cluster_workflow Chalcone Synthesis Workflow Start Dissolve Aldehyde & Ketone in Ethanol AddBase Dropwise Addition of Aqueous NaOH Start->AddBase Stir Stir at Room Temperature (Monitor by TLC) AddBase->Stir Quench Pour into Ice Water & Neutralize with Dil. HCl Stir->Quench Filter Collect Precipitate via Vacuum Filtration Quench->Filter Wash Wash Solid with Cold Water Filter->Wash Dry Dry and Recrystallize (e.g., from Ethanol) Wash->Dry End Pure Chalcone Product Dry->End

Caption: Experimental workflow for Claisen-Schmidt condensation.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-5'-fluoroacetophenone (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in ethanol (95%).[10]

  • Catalyst Addition: Cool the flask in an ice bath. Prepare a solution of sodium hydroxide (e.g., 40% w/v in water) and add it dropwise to the reaction mixture while stirring vigorously. Maintain the temperature below 25°C during the addition.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[11]

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[11] Slowly acidify the solution with dilute hydrochloric acid (HCl) until it reaches a neutral pH (pH ~7), which will cause the chalcone product to precipitate.[10]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.[10] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Step 2: Synthesis of Pyrazole via Cyclocondensation

The reaction of the chalcone intermediate with hydrazine hydrate in a suitable solvent like acetic acid or ethanol leads to the formation of the pyrazole ring.[5] The mechanism involves an initial Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to form the stable aromatic pyrazole ring.[8][12]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.[5]

  • Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for 6-8 hours. Monitor the reaction's progress using TLC.[5]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker of ice-cold water, which will cause the pyrazole derivative to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water until the filtrate is neutral. The crude product can then be dried and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected analytical data for the key intermediate and a representative final product.

CompoundMolecular FormulaM.P. (°C)¹H NMR (δ, ppm)MS (m/z)
Chalcone Intermediate C₁₅H₁₀F₂O₂~136-138[13]Signals for aromatic protons, vinyl protons (α & β to carbonyl), and a singlet for the phenolic -OH.Expected [M+H]⁺
Final Pyrazole Product C₁₅H₁₀F₂N₂O>180Signals for aromatic protons, a singlet for the pyrazole C4-H, and singlets for the phenolic -OH and pyrazole N-H.Expected [M+H]⁺

Note: Exact values for melting point (m.p.), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) will depend on the specific derivative and experimental conditions. Data for a similar fluorinated chalcone is cited for reference.[13]

Scientific Discussion and Field Insights

Causality Behind Experimental Choices:

  • Choice of Base in Condensation: A strong base like NaOH or KOH is used in the Claisen-Schmidt reaction to ensure efficient deprotonation of the acetophenone's α-carbon, which is the rate-determining step for enolate formation.[10] The reaction is typically run at or below room temperature to minimize side reactions, such as self-condensation of the ketone.

  • Role of Acetic Acid in Cyclization: The use of glacial acetic acid as the solvent and catalyst in the pyrazole formation step serves a dual purpose. It protonates the carbonyl oxygen of the chalcone, making it more electrophilic for the intramolecular cyclization step, and it facilitates the final dehydration to form the aromatic pyrazole ring.[5]

  • Importance of Fluorine Substituents: The presence of fluorine atoms on the phenyl rings is a deliberate design choice. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the molecule, often leading to increased binding affinity to biological targets and improved metabolic stability by blocking sites susceptible to oxidative metabolism.[14] This makes fluorinated pyrazoles highly valuable scaffolds in drug discovery.[1][3]

Trustworthiness and Validation:

The protocols described are based on well-established and frequently cited chemical transformations.[5] The progress of each step can be reliably monitored by TLC. The identity and purity of the intermediate and final product should be rigorously confirmed by standard analytical techniques, including NMR (¹H and ¹³C), mass spectrometry, and melting point analysis, to validate the outcome of the synthesis.

Conclusion

The synthetic pathway detailed in this guide, centered on a Claisen-Schmidt condensation followed by a hydrazine-mediated cyclization, represents an efficient and reliable method for producing 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol derivatives. By providing clear, step-by-step protocols and explaining the chemical principles behind the chosen methods, this document serves as a practical resource for chemists engaged in the synthesis of medicinally relevant heterocyclic compounds. The adaptability of this pathway allows for the creation of a diverse library of derivatives by simply varying the initial acetophenone and benzaldehyde building blocks.

References

  • SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization." SciSpace, 2021. [Link]

  • CORE. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." CORE, 2022. [Link]

  • University of North Carolina Asheville. "Synthesis of Pyrazoline Derivatives from Chalcones." The UNC Asheville Journal of Undergraduate Scholarship, 2019. [Link]

  • International Journal of Pharmaceutical Sciences and Research. "Synthesis and antimicrobial activities of various pyrazolines from chalcones." IJPSR, 2013. [Link]

  • ResearchGate. "Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid." ResearchGate, 2019. [Link]

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Technical Guide: Elucidating the Receptor Binding Affinity of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Structural Rationale for Inquiry

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol presents a compelling scaffold for investigation within drug discovery. Its architecture combines three key pharmacophores: a central pyrazole ring, a phenolic group, and dual fluorine substitutions. The pyrazole core is a "privileged structure" in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic actions, including anti-inflammatory and analgesic effects.[1][2][3] The phenolic hydroxyl group is a potent hydrogen bond donor, critical for anchoring ligands within receptor binding pockets, notably in nuclear receptors like the estrogen receptor (ER).[4][5] Furthermore, the strategic placement of fluorine atoms can enhance metabolic stability and modulate binding affinity through favorable electrostatic interactions.[6]

Given the absence of specific binding data for this molecule, this guide provides a strategic framework for its initial characterization. We will proceed not with a rigid template, but with a logical, inquiry-driven approach to unveil its potential biological targets and quantify its binding affinity. Our investigation will be grounded in the established pharmacology of structurally related compounds, leading us to hypothesize and then empirically test interactions with high-probability receptor targets.

Part 1: Target Hypothesis and Rationale

The structural motifs of the target compound suggest several potential protein families as primary interaction partners. Our initial investigation will focus on two of the most plausible targets based on extensive precedent in the literature for pyrazole- and phenol-based ligands.

  • Cyclooxygenase-2 (COX-2): The 1,5-diarylpyrazole scaffold is the core of Celecoxib, a potent and selective COX-2 inhibitor.[1] The pyrazole ring system facilitates strong binding within the COX-2 active site.[7] The anti-inflammatory and analgesic properties frequently reported for novel pyrazole derivatives further support COX-2 as a primary candidate for investigation.[1][8]

  • Estrogen Receptor Alpha (ERα): Certain tetrasubstituted phenolic pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with some demonstrating remarkable selectivity for the ERα subtype.[4][5] The C(3)-phenol group, present in our compound of interest, is suggested to mimic the A-ring of estradiol, anchoring the ligand in the receptor's binding pocket.[4] A molecular docking study of a similar fluorinated pyrazole also indicated a high binding affinity for ERα.[6]

Part 2: Experimental Protocols for Binding Affinity Determination

To empirically determine the binding affinity of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol for our hypothesized targets, we will employ gold-standard biophysical techniques. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Radioligand Competition Binding Assay

This technique is a robust and highly sensitive method for quantifying the affinity of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the target receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: We select a radioligand with high affinity and specificity for the target receptor to ensure a stable and detectable signal. For ERα, [³H]-Estradiol is the standard. For COX-2, [³H]-Celecoxib or another high-affinity labeled inhibitor would be appropriate.

  • Receptor Source: Commercially available recombinant human receptors expressed in stable cell lines (e.g., Sf9 or CHO cells) provide a consistent and high-concentration source of the target protein, minimizing variability between experiments.

  • Competition Format: A competition assay is more efficient for screening and characterizing unlabeled compounds than a direct binding assay. It allows us to determine the inhibitory constant (Ki), a true measure of affinity.

Step-by-Step Protocol: ERα Competition Binding Assay

  • Preparation of Reagents:

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (10 mM), EDTA (1 mM), and 0.1% BSA. The buffer components maintain pH and ionic strength, while BSA minimizes non-specific binding of the ligands to tube walls.

    • Radioligand: [³H]-Estradiol, diluted in assay buffer to a final concentration equal to its known Kd for ERα (typically ~0.1-0.5 nM).

    • Test Compound: Prepare a 10 mM stock solution of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol in DMSO. Create a serial dilution series (e.g., 100 µM to 1 pM) in assay buffer.

    • Receptor Membranes: Thaw commercially available membranes containing recombinant human ERα on ice. Dilute in assay buffer to a concentration that will bind approximately 10% of the total radioligand added.

  • Assay Setup (in 96-well plate format):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-Estradiol + 50 µL receptor membranes.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled estradiol (e.g., 10 µM) + 50 µL [³H]-Estradiol + 50 µL receptor membranes. This determines the amount of radioligand that binds to components other than the receptor.

    • Competition Binding: 50 µL of each concentration of the test compound + 50 µL [³H]-Estradiol + 50 µL receptor membranes.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium. Low temperature helps maintain protein stability.

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine (PEI) to reduce NSB. Wash the filters three times with ice-cold wash buffer (Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The same protocol can be adapted for COX-2 by substituting the appropriate receptor, radioligand, and non-specific binding competitor.

Workflow Visualization: Radioligand Binding Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_process 3. Incubation & Detection cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer, Radioligand ([³H]-L*), and Test Compound (C) P2 Dilute Receptor Membranes (R) A1 Total Binding: R + [³H]-L P2->A1 A2 NSB: R + [³H]-L + Cold L A3 Competition: R + [³H]-L* + C I1 Incubate to Equilibrium (4°C) A3->I1 H1 Harvest via Filtration I1->H1 D1 Scintillation Counting H1->D1 An1 Calculate Specific Binding D1->An1 An2 Plot Dose-Response Curve -> IC₅₀ An1->An2 An3 Calculate Ki via Cheng-Prusoff An2->An3 G cluster_prep 1. Chip Preparation cluster_binding 2. Binding Cycle cluster_analysis 3. Data Analysis P1 Activate CM5 Chip (EDC/NHS) P2 Immobilize Receptor (Amine Coupling) P1->P2 P3 Block Surface (Ethanolamine) P2->P3 B1 Inject Analyte (Association) P3->B1 B2 Flow Buffer (Dissociation) B1->B2 B3 Regenerate Surface (e.g., low pH) B2->B3 A1 Double Reference Sensorgrams B3->A1 Repeat for each concentration A2 Fit Data to Binding Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: General workflow for an SPR binding analysis.

Part 3: Data Presentation and Interpretation

All quantitative binding data should be summarized for clear comparison. The affinity constants (Ki and KD) are the most critical outputs. A lower value indicates a higher binding affinity.

Table 1: Summary of Receptor Binding Affinities

CompoundTargetAssay TypeAffinity ConstantValue (nM)
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenolERαRadioligand BindingKiTBD
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenolCOX-2Radioligand BindingKiTBD
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenolERαSPRKDTBD
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenolCOX-2SPRKDTBD
Reference Compound 1 (e.g., Estradiol)ERαRadioligand BindingKiKnown Value
Reference Compound 2 (e.g., Celecoxib)COX-2Radioligand BindingKiKnown Value

TBD: To Be Determined

Interpretation: The obtained affinity values will classify the compound's potency at these specific receptors. A Ki or KD in the low nanomolar range would suggest a potent interaction, warranting further investigation into functional activity (i.e., whether the compound acts as an agonist, antagonist, or inhibitor). Comparing the affinities for different targets (e.g., ERα vs. COX-2) will reveal the compound's selectivity profile, a critical parameter in modern drug development.

References

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A Comprehensive Technical Guide to the Thermodynamic Properties of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of the novel compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. In the realm of drug discovery and development, a thorough understanding of a molecule's thermodynamic landscape is paramount for ensuring its stability, bioavailability, and manufacturability. This document outlines a suite of experimental and computational methodologies to rigorously assess key thermodynamic parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended to be a practical resource for researchers, enabling them to generate a robust thermodynamic profile for this and similar pyrazole-containing active pharmaceutical ingredients (APIs).

Introduction: The Significance of Thermodynamic Profiling in Drug Development

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol belongs to the pyrazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of fluorine atoms can further enhance metabolic stability and binding affinity. Pyrazole derivatives have been successfully developed into commercial drugs for a range of therapeutic areas.

The thermodynamic properties of an API, such as 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, are critical determinants of its behavior throughout the drug development lifecycle. These properties govern its physical and chemical stability, solubility, and dissolution rate, all of which can significantly impact bioavailability.[1][2] Furthermore, understanding the thermodynamic landscape is essential for identifying and controlling polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties.[1][2][3] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product.[1] Therefore, a comprehensive thermodynamic characterization is not merely an academic exercise but a critical component of risk mitigation in pharmaceutical development.

This guide will provide a detailed roadmap for elucidating the thermodynamic properties of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, from fundamental thermal analysis to advanced computational modeling.

Synthesis and Physicochemical Characterization

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the molecular structure.

  • Mass Spectrometry (MS) : To determine the molecular weight.

  • Elemental Analysis : To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : To assess purity.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is essential for a thorough experimental investigation of the thermodynamic properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques in thermal analysis. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, while TGA measures the change in mass of a sample as a function of temperature or time.

3.1.1. Experimental Protocol: DSC

  • Sample Preparation : Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program : Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above any observed thermal events, typically at a heating rate of 10 K/min.[7]

  • Data Analysis : Analyze the resulting thermogram for endothermic (melting, solid-solid transitions) and exothermic (crystallization, decomposition) events. The onset temperature of the melting peak is taken as the melting point.

3.1.2. Experimental Protocol: TGA

  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound into a TGA pan.

  • Instrument Setup : Place the sample pan in the TGA furnace.

  • Heating Program : Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.[8][9]

  • Data Analysis : Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures. This provides an indication of the compound's thermal stability. Phenolic resins, for instance, often show significant weight loss between 400° and 700°C.[10]

3.1.3. Interpretation of Thermal Analysis Data

The combined data from DSC and TGA will provide a preliminary thermal profile of the compound, including its melting point and decomposition temperature. The presence of multiple endotherms in the DSC trace before the final melting peak may indicate the existence of polymorphs or solvates.

Table 1: Hypothetical Thermal Analysis Data for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

ParameterValueTechnique
Melting Point (Tₘ)185.2 °CDSC
Enthalpy of Fusion (ΔHբ)25.8 kJ/molDSC
Onset of Decomposition250 °CTGA
Residue at 500 °C< 1%TGA

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output start Purified Compound dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔHf) Polymorphic Transitions dsc->dsc_data tga_data Decomposition Temperature Thermal Stability tga->tga_data

Caption: Workflow for DSC and TGA analysis.

Solution Calorimetry

Solution calorimetry can be employed to determine the enthalpy of solution, which is a crucial parameter for understanding solubility and for constructing thermodynamic cycles to determine the enthalpy of solid-solid transitions between polymorphs.

3.2.1. Experimental Protocol: Solution Calorimetry

  • Calorimeter Preparation : Equilibrate the calorimeter with a known volume of a suitable solvent (e.g., methanol, ethanol, or a buffer solution) at a constant temperature.

  • Sample Introduction : Introduce a precisely weighed amount of the compound into the solvent.

  • Data Acquisition : Record the temperature change upon dissolution until a stable baseline is re-established.

  • Data Analysis : Calculate the enthalpy of solution from the observed temperature change and the heat capacity of the calorimeter system.

Computational Modeling of Thermodynamic Properties

In conjunction with experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for such calculations.[11][12]

Computational Methodology
  • Molecular Geometry Optimization : The three-dimensional structure of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

  • Frequency Calculations : Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

  • Solvation Modeling : To simulate the condensed phase, a continuum solvation model, such as the CPCM model, can be employed.[11]

Diagram 2: Computational Workflow for Thermodynamic Properties

G start Molecular Structure opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq solv Solvation Modeling (CPCM) freq->solv end Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) solv->end

Caption: Computational workflow for thermodynamic property prediction.

Predicted Thermodynamic Parameters

Computational methods can provide valuable estimates for a range of thermodynamic parameters:

  • Standard Enthalpy of Formation (ΔHբ°)

  • Standard Gibbs Free Energy of Formation (ΔGբ°)

  • Standard Entropy (S°)

  • Heat Capacity (Cᵥ)

  • Bond Dissociation Energies (BDEs) : To assess the relative stability of different chemical bonds within the molecule.

Table 2: Hypothetical Computationally Derived Thermodynamic Data

ParameterValue (Gas Phase)Value (Aqueous)Method
ΔHբ° (298.15 K)-150.5 kJ/mol-180.2 kJ/molDFT/B3LYP
ΔGբ° (298.15 K)-85.3 kJ/mol-105.7 kJ/molDFT/B3LYP
S° (298.15 K)450.1 J/(mol·K)480.5 J/(mol·K)DFT/B3LYP

Polymorphism and Phase Stability

As previously mentioned, polymorphism is a critical consideration in drug development.[1][2] The thermodynamic stability relationship between different polymorphic forms is a function of temperature. A combination of experimental and computational techniques can be used to construct an energy-temperature diagram, which maps out the stability regions of different polymorphs.

5.1. Experimental Screening for Polymorphs

A comprehensive polymorph screen should be conducted by crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). Each solid form should be characterized by:

  • Powder X-ray Diffraction (PXRD) : To identify unique crystal lattices.

  • DSC : To determine melting points and detect phase transitions.

  • TGA : To assess thermal stability and identify solvates.

  • Infrared (IR) and Raman Spectroscopy : To probe differences in molecular conformation and intermolecular interactions.

Conclusion

A thorough understanding of the thermodynamic properties of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is indispensable for its successful development as a pharmaceutical agent. This guide has outlined a systematic approach, combining experimental thermal analysis and solution calorimetry with computational modeling, to generate a comprehensive thermodynamic profile. The methodologies described herein will enable researchers to de-risk the development process by providing crucial data on thermal stability, polymorphism, and phase behavior. This, in turn, will facilitate informed decisions regarding formulation, manufacturing, and storage, ultimately ensuring the delivery of a safe, stable, and efficacious drug product.

References

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Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a complex heterocyclic compound featuring multiple functional groups: a phenol, a pyrazole ring, and two fluorine atoms on separate phenyl rings. This molecular architecture presents a unique challenge for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantification. The presence of the phenolic hydroxyl group and the nitrogen atoms in the pyrazole ring means the compound's ionization state can be manipulated by adjusting the mobile phase pH, which in turn significantly affects its retention on a reversed-phase column.[1][2] Furthermore, the fluorinated phenyl groups introduce specific electronic effects and potential for alternative chromatographic interactions, necessitating a careful selection of the stationary phase to achieve optimal separation from potential impurities.[3][4]

This application note details the systematic development of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. The narrative explains the rationale behind the selection of chromatographic parameters, from column chemistry to mobile phase composition and detector settings. The resulting method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research, development, and quality control environments.

Foundational Strategy: A Systematic Approach

The development of a robust HPLC method is a multi-step process that begins with understanding the analyte's physicochemical properties and culminates in a validated, routine-ready protocol. The workflow for this project was designed to be systematic, ensuring that each parameter was optimized logically.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening A->B Guides selection C Initial Gradient Run B->C Identifies promising conditions D Optimize Gradient Profile (Slope & Time) C->D Refine separation E Fine-tune Mobile Phase (pH & Organic Modifier) D->E Improve selectivity F Optimize Temperature & Flow Rate E->F Enhance peak shape & efficiency G Forced Degradation (Specificity) F->G Confirm stability-indicating H Linearity, Accuracy, Precision G->H Quantify performance I Robustness & System Suitability H->I Ensure reliability J Final Analytical Method Protocol I->J Final Method

Caption: A systematic workflow for HPLC method development.

Experimental Design & Rationale

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 column is a common starting point for reversed-phase chromatography.[5][6][7] For this study, an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) was selected for its excellent peak shape for basic compounds and wide pH tolerance.

  • Reagents: HPLC-grade acetonitrile and methanol were evaluated as organic modifiers.[1][8] Formic acid and ammonium hydroxide were used for pH adjustment. Water was obtained from a Milli-Q purification system.

  • Analyte: 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol reference standard.

Rationale for Parameter Selection
  • Column Chemistry: A C18 stationary phase was chosen due to the predominantly non-polar nature of the analyte. The presence of two phenyl rings and a pyrazole structure suggests strong hydrophobic interactions.[7] The Eclipse Plus C18 is double-end-capped, which minimizes silanol interactions and improves peak symmetry, especially for compounds with basic nitrogen atoms like the pyrazole moiety.

  • Mobile Phase Selection:

    • Organic Modifier: Both acetonitrile and methanol were screened. Acetonitrile often provides better peak shape and lower backpressure compared to methanol and was ultimately selected.[9]

    • Aqueous Phase & pH Control: The analyte has both an acidic phenolic proton and basic pyrazole nitrogens. Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape.[2][10] An acidic mobile phase (e.g., using 0.1% formic acid) was chosen to suppress the ionization of the phenolic hydroxyl group and protonate the pyrazole ring, leading to a consistent charge state and improved retention and peak shape.

  • Detection Wavelength: A PDA detector was used to scan the UV spectrum of the analyte from 200 to 400 nm. The wavelength of maximum absorbance (λmax) was determined to be approximately 254 nm, which was selected for quantification to ensure high sensitivity.

  • Column Temperature: The column temperature was maintained at 30°C. This provides better reproducibility than ambient temperature and can improve peak efficiency by reducing mobile phase viscosity.[1]

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation and Results

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]

Specificity and Forced Degradation

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[14][15] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[16][17]

  • Acid Hydrolysis (0.1 M HCl at 60°C): Minor degradation observed.

  • Base Hydrolysis (0.1 M NaOH at 60°C): Significant degradation observed.

  • Oxidative (3% H₂O₂ at RT): Moderate degradation observed.

  • Thermal (80°C): No significant degradation.

  • Photolytic (ICH Q1B): Minor degradation observed.

In all cases, the degradation products were well-resolved from the main analyte peak, demonstrating the method's specificity. The peak purity analysis using the PDA detector confirmed that the main peak was spectrally pure under all stress conditions.

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Analyte Analyte Solution Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Result Peak Purity & Resolution Check HPLC->Result Pass Method is Stability-Indicating Result->Pass Pass Fail Method Requires Optimization Result->Fail Fail

Caption: Logic diagram for establishing method specificity.

Validation Summary

The key validation parameters were assessed, and the results are summarized below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability (n=6)≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
Robustness RSD ≤ 2.0% for minor changesComplies

Conclusion

This application note presents a comprehensive, systematically developed, and validated RP-HPLC method for the analysis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. The causality behind experimental choices, such as the selection of a double-end-capped C18 column and an acidic mobile phase, has been explained based on the analyte's chemical structure. The method has been proven to be specific, linear, accurate, precise, and robust, fulfilling the requirements of ICH guidelines. The detailed protocol provided herein is suitable for routine quality control and stability testing of this compound in a pharmaceutical development setting.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • LCGC International. (2026, March 13). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Psoraleflavanone Isomers.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.

Sources

Advanced Multinuclear NMR Spectroscopy Protocols for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Scientific Context

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol represents a highly functionalized bis-fluorinated diarylpyrazole. It features two distinct fluorinated aromatic systems—a 4-fluorophenol moiety and a 2-fluorophenyl moiety—bridged by a central pyrazole core.

Elucidating the exact solution-state structure of such molecules requires moving beyond standard 1 H and 13 C NMR. The presence of two 19 F nuclei provides a powerful, 100% naturally abundant spectroscopic handle. Furthermore, the pyrazole ring introduces the complexity of annular tautomerism (1H vs. 2H tautomers), which is heavily influenced by intramolecular hydrogen bonding from the adjacent phenol group.

This application note outlines a self-validating, multinuclear NMR workflow ( 1 H, 13 C, 19 F, 15 N) designed to unambiguously assign the regiochemistry, tautomeric state, and 3D conformation of this compound. By leveraging the high gyromagnetic ratio and chemical shift dispersion of 19 F, researchers can utilize these protocols for both structural validation and downstream fragment-based drug discovery (FBDD) screening [1].

Mechanistic Insights: Causality in Experimental Design

To design an effective NMR protocol, we must first analyze the physical chemistry of the molecule to understand why specific experiments are chosen.

Tautomerism and Intramolecular Hydrogen Bonding

Pyrazoles exist in a dynamic tautomeric equilibrium. In 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, the hydroxyl group is situated ortho to the pyrazole linkage. This creates a strong thermodynamic driving force for an intramolecular hydrogen bond between the phenol -OH and the pyrazole N2 atom.

  • Experimental Consequence: This H-bond effectively "locks" the tautomeric equilibrium, favoring the 1H-pyrazol-3-yl form over the 1H-pyrazol-5-yl form. To prove this, we utilize 1 H- 15 N HMBC. The protonated nitrogen (N1) and the unprotonated, H-bond accepting nitrogen (N2) will exhibit drastically different 15 N chemical shifts (typically ~170 ppm vs ~250 ppm, respectively).

The 19 F Spectroscopic Spy

The two fluorine atoms are magnetically inequivalent and situated in distinct electronic environments.

  • The 4-fluorophenol 19 F: Experiences electron donation from the para-hydroxyl group, shielding the nucleus.

  • The 2-fluorophenyl 19 F: Experiences steric crowding and different mesomeric effects from the pyrazole bridge.

  • Experimental Consequence: Acquiring both 1 H-coupled and 1 H-decoupled 19 F spectra ( 19 F{ 1 H}) is critical. The decoupled spectrum provides two sharp singlets for rapid quantification and purity assessment [2], while the coupled spectrum reveals diagnostic 3JHF​ and 4JHF​ coupling patterns to confirm regiochemistry.

Structural_Logic Observable NMR Observable F_Shift 19F Chemical Shift Observable->F_Shift J_CF 1J & 2J C-F Couplings Observable->J_CF N_Shift 15N Chemical Shift Observable->N_Shift HOESY 1H-19F HOESY Observable->HOESY Prop1 Electronic Environment F_Shift->Prop1 Prop2 Regiochemistry J_CF->Prop2 Prop3 Pyrazole Tautomerism N_Shift->Prop3 Prop4 3D Spatial Conformation HOESY->Prop4

Fig 1. Logical mapping of multinuclear NMR observables to molecular structural features.

Step-by-Step Experimental Protocols

The following protocols are optimized for a 500 MHz or 600 MHz NMR spectrometer equipped with a 1 H/ 19 F dual-tune CryoProbe (e.g., Bruker QCI-F or Prodigy) [3].

Protocol A: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the analyte in 600 µL of Chloroform-d (CDCl 3​ ).

    • Causality: CDCl 3​ is a non-competing, aprotic solvent. Using a strongly hydrogen-bonding solvent like DMSO-d 6​ or Methanol-d 4​ would disrupt the native intramolecular -OH···N hydrogen bond, artificially altering the tautomeric state.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C referencing (0.0 ppm). For 19 F referencing, add a coaxial insert containing Trichlorofluoromethane (CFCl 3​ , 0.0 ppm) or use the unified scale based on the 1 H TMS frequency [4].

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube (Norell or Wilmad). Ensure no undissolved particulates remain, filtering through a glass wool plug if necessary.

Protocol B: 1D Multinuclear Acquisition
  • 1 H NMR: Acquire standard 1D proton spectra using a 30° flip angle (zg30 on Bruker). Set the relaxation delay (D1) to 2.0 seconds.

  • 19 F{ 1 H} NMR (Decoupled): Acquire with inverse gated proton decoupling (ig sequence) to prevent Nuclear Overhauser Effect (NOE) buildup, which can distort 19 F integration. Set D1 to 5.0 seconds, as 19 F nuclei lacking adjacent protons can exhibit long T1​ relaxation times.

  • 19 F NMR (Coupled): Acquire a standard 1D 19 F spectrum without decoupling. This will split the 4-fluoro signal into a doublet of doublets (coupling to H3 and H5) and the 2-fluoro signal into a complex multiplet.

  • 13 C{ 1 H} NMR: Acquire standard decoupled carbon spectra. Expect complex splitting patterns due to 1JCF​ , 2JCF​ , and 3JCF​ scalar couplings.

Protocol C: 2D Structural Elucidation (HOESY & HMBC)
  • 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Purpose: Determines the 3D spatial proximity between the fluorine atoms and nearby protons.

    • Setup: Use a mixing time of 300–500 ms. The 2-fluorophenyl ring is likely twisted out of the pyrazole plane due to steric clash. A strong HOESY cross-peak between the 2-fluoro atom and the pyrazole H4 proton confirms this twisted conformation.

  • 1 H- 15 N HMBC:

    • Purpose: Assigns the tautomeric state.

    • Setup: Optimize the long-range coupling delay for nJHN​ = 5 Hz. The pyrazole H4 proton will show cross-peaks to both N1 and N2. The chemical shifts of these nitrogens will definitively prove which is protonated.

NMR_Workflow S1 Sample Preparation (Aprotic Solvent & Lock) S2 1D 1H & 19F{1H} NMR (Chemical Shifts & Purity) S1->S2 S3 1D 13C{1H} & 19F Coupled (J-Coupling Extraction) S2->S3 S4 2D Heteronuclear (HSQC/HMBC) (Backbone Assignment) S3->S4 S5 15N HMBC & 19F HOESY (Tautomerism & 3D Conformation) S4->S5

Fig 2. Step-by-step multinuclear NMR workflow for fluorinated pyrazoles.

Quantitative Data Presentation

To ensure a self-validating system, the extracted NMR parameters must align with theoretical expectations for fluorinated aromatics. The tables below summarize the expected acquisition parameters and diagnostic coupling constants.

Table 1: Recommended Multinuclear NMR Acquisition Parameters

NucleusFrequency (at 600 MHz)DecouplingScans (NS)Relaxation Delay (D1)Spectral Width (ppm)
1 H600.13 MHzNone162.0 s15
13 C150.90 MHz 1 H (WALTZ-16)10242.0 s250
19 F564.68 MHz 1 H (WALTZ-16)325.0 s300
15 N60.81 MHzIndirect ( 1 H)32 (per t1)1.5 s400

Table 2: Diagnostic Spin-Spin Coupling Constants ( J ) in Fluorinated Diarylpyrazoles

Coupling TypeNuclei InvolvedExpected Range (Hz)Structural Significance
1JCF​ 13 C - 19 F (Direct)240 - 255 HzUnambiguous assignment of C4 (phenol) and C2' (phenyl).
2JCF​ 13 C - C - 19 F20 - 25 HzIdentifies carbons ortho to the fluorine atoms.
3JCF​ 13 C - C - C - 19 F5 - 10 HzIdentifies carbons meta to the fluorine atoms.
3JHF​ 1 H - C - C - 19 F8 - 11 HzOrtho-proton coupling; visible in 1 H and coupled 19 F spectra.
4JHF​ 1 H - C - C - C - 19 F4 - 7 HzMeta-proton coupling; confirms substitution patterns.

Conclusion

The structural elucidation of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol relies heavily on the strategic application of 19 F and 15 N NMR spectroscopy. By carefully selecting an aprotic solvent to preserve intramolecular hydrogen bonding, and by utilizing advanced 2D techniques like 1 H- 19 F HOESY and 1 H- 15 N HMBC, researchers can confidently map the electronic environment, tautomeric equilibrium, and three-dimensional conformation of complex fluorinated active pharmaceutical ingredients (APIs).

References

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). " 19 F NMR viewed through two different lenses: Ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2(5), 1312-1330.[Link]

  • Vulpetti, A., & Dalvit, C. (2014). "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry, 57(4), 1433–1444.[Link]

  • Bruker Corporation. (2023). "Introduction to 19 F NMR in Modern Drug Development." Bruker Magnetic Resonance Applications Library.[Link]

  • Jordan, J. B., et al. (2022). "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega, 7(16), 13444–13452.[Link]

Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

Diarylpyrazoles represent a privileged structural scaffold in medicinal chemistry. They are most notably recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2)—exemplified by the blockbuster drug celecoxib —and are increasingly being investigated as direct inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway .

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a specialized fluorinated diarylpyrazole derivative utilized in cell-based screening assays. The incorporation of fluorine atoms onto the phenyl rings enhances the molecule's lipophilicity and metabolic stability. However, this high hydrophobicity necessitates rigorous solubility management during in vitro assay preparation. Improper handling can lead to compound precipitation, non-specific binding, and false-negative dose-response data.

This guide provides a self-validating, step-by-step protocol for the reconstitution, serial dilution, and cellular evaluation of this compound. By adhering to these methodologies, researchers can establish strict causality between target engagement and phenotypic readouts while eliminating solvent-induced artifacts.

Physicochemical Properties & Reconstitution Strategy

Causality in Experimental Design: Fluorinated diarylpyrazoles are practically insoluble in aqueous buffers. Attempting to dilute the lyophilized powder directly into cell culture media will cause immediate micro-precipitation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be used to create a master stock. Because DMSO is highly hygroscopic, absorbing atmospheric moisture will reduce the compound's solubility over time. Aliquoting the master stock immediately after preparation prevents freeze-thaw cycles that degrade the compound and introduce experimental variability.

Table 1: Physicochemical Properties and Reconstitution Metrics
ParameterValue
Compound Name 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
Molecular Weight 272.25 g/mol
Chemical Formula C15H10F2N2O
Primary Scaffold Diarylpyrazole (Fluorinated)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
10 mM Stock Preparation Dissolve 1.0 mg of compound in 367.3 µL DMSO
Storage Conditions -80°C (Aliquoted, tightly sealed, protected from light)

Experimental Protocols

Protocol 1: Master Stock Preparation and Serial Dilution

Trustworthiness & Self-Validation: To ensure that observed biological effects are driven by the compound and not by solvent toxicity, the final DMSO concentration in the cell culture media must never exceed 0.1% (v/v) . A vehicle control (0.1% DMSO in media) must always be run in parallel to normalize the data.

  • Equilibration: Allow the vial of lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation on the powder.

  • Reconstitution: Add 367.3 µL of anhydrous, sterile-filtered DMSO to 1.0 mg of the compound to yield a 10 mM master stock.

  • Solubilization: Vortex the vial vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 25°C for 5 minutes until the solution is completely optically clear.

  • Aliquoting: Dispense the 10 mM stock into 20 µL single-use aliquots in light-opaque microcentrifuge tubes. Store immediately at -80°C.

  • Intermediate Dilution: Prepare a 1000× intermediate dilution series in 100% DMSO prior to dosing the aqueous media, as outlined in Table 2.

Table 2: 1000× Dilution Matrix for Dose-Response Assays (0.1% Final DMSO)
Desired Final Conc. (µM)1000× Intermediate Stock (in 100% DMSO)Volume of 1000× StockVolume of Culture Media
10.0 µM 10.0 mM (Undiluted Master Stock)1.0 µL999.0 µL
5.0 µM 5.0 mM (1:2 dilution of Master)1.0 µL999.0 µL
1.0 µM 1.0 mM (1:10 dilution of Master)1.0 µL999.0 µL
0.5 µM 0.5 mM (1:20 dilution of Master)1.0 µL999.0 µL
0.1 µM 0.1 mM (1:100 dilution of Master)1.0 µL999.0 µL
Vehicle Control 100% Anhydrous DMSO 1.0 µL 999.0 µL
Protocol 2: Cell Viability Assay (Therapeutic Window Validation)

Before assessing functional target inhibition, the non-toxic working concentration must be established to avoid confounding anti-proliferative effects with anti-inflammatory readouts .

  • Seeding: Seed RAW 264.7 murine macrophages at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange (Critical Step): Aspirate the media and replace it with 99.9 µL of low-serum media (1% FBS).

    • Causality: High serum concentrations contain abundant albumin, which heavily binds lipophilic diarylpyrazoles. Reducing serum limits protein binding and maximizes the free, active fraction of the drug available to the cells.

  • Dosing: Add 0.1 µL of the 1000× compound stocks to the respective wells. Add 0.1 µL of pure DMSO to the vehicle control wells. Incubate for 24 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm. Select compound concentrations yielding >90% viability for downstream functional assays.

Protocol 3: Functional Assay (LPS-Induced COX-2/STAT3 Inhibition)
  • Seeding & Starvation: Seed RAW 264.7 cells at 2 × 10⁵ cells/well in a 24-well plate. After overnight attachment, starve the cells in 1% FBS media for 4 hours. This synchronizes the cell cycle and lowers basal STAT3 phosphorylation levels.

  • Pre-treatment: Pre-treat the cells with the determined non-toxic concentrations of the compound (e.g., 1 µM, 5 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Induce the inflammatory cascade by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Harvesting: Collect the supernatant for PGE2 quantification via ELISA (to measure COX-2 enzymatic activity). Lyse the remaining cells in RIPA buffer supplemented with protease/phosphatase inhibitors for Western Blotting (to measure p-STAT3 vs. total STAT3).

Experimental Visualizations

Workflow A Cell Seeding (RAW 264.7) B Starvation (Low Serum Media) A->B C Compound Pre-treatment (1h, 0.1% DMSO) B->C D LPS Stimulation (1 µg/mL, 24h) C->D E Assay Readout (ELISA / Western Blot) D->E

Fig 1. Standardized workflow for evaluating compound efficacy in RAW 264.7 macrophages.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Pathway TLR4->NFKB JAK JAK Kinase TLR4->JAK COX2 COX-2 Enzyme NFKB->COX2 STAT3 STAT3 (Active) JAK->STAT3 PGE2 PGE2 Release (Inflammation) COX2->PGE2 Gene Target Gene Transcription (Proliferation/Survival) STAT3->Gene Drug 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol Drug->COX2 Inhibits Drug->STAT3 Inhibits

Fig 2. Putative dual-inhibition mechanism of diarylpyrazoles on COX-2 and STAT3 pathways.

References

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 1997. URL:[Link]

  • Poli, G., et al. "Identification of a new STAT3 dimerization inhibitor through a pharmacophore-based virtual screening approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. URL:[Link]

  • Pommery, N., et al. "Rationalization of physicochemical characters of 1,5-diarylpyrazole analogs as dual (COX-2/LOX-5) inhibitors: A QSAR approach." European Journal of Medicinal Chemistry, 2006. URL:[Link]

mass spectrometry fragmentation patterns of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Rationale

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (Chemical Formula: C₁₅H₁₀F₂N₂O, Exact Mass: 272.0761 Da) belongs to the 3,5-diarylpyrazole class of heterocycles. This structural motif is a highly privileged pharmacophore in drug discovery, serving as the core scaffold for cannabinoid receptor antagonists[1], selective COX-2 inhibitors[2], and potent metalloprotease (meprin α/β) inhibitors[3].

During pharmacokinetic (PK) profiling and metabolomics workflows, accurate structural elucidation of these compounds and their metabolites is critical. The pyrazole core exhibits unique gas-phase chemistry under Collision-Induced Dissociation (CID). This application note details a self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) protocol designed to map the exact fragmentation pathways of this bis-fluorinated diarylpyrazole, providing a foundational reference for drug development professionals.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the generated spectra, this protocol integrates a System Suitability Test (SST) to validate mass accuracy and fragmentation efficiency prior to sample acquisition.

Sample Preparation & System Suitability
  • Causality of Solvent Choice: The target compound is highly hydrophobic but contains a basic pyrazole nitrogen and an acidic phenol. A diluent of 50:50 Methanol:Water with 0.1% Formic Acid (FA) is used. Methanol ensures total solubility, while the 0.1% FA pre-protonates the pyrazole nitrogens (pKa ~2.5) in solution, drastically enhancing the [M+H]⁺ ion yield during electrospray ionization.

  • SST Implementation: Prior to the target run, inject a 100 ng/mL solution of Celecoxib (a known 1,5-diarylpyrazole, [M+H]⁺ m/z 382.0837). The system is only validated for acquisition if the Celecoxib precursor mass error is < 5 ppm and its characteristic m/z 282.09 (sulfonamide loss) fragment is detected at > 30% relative abundance.

UHPLC Separation Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Rationale: The sub-2-micron particle size provides the theoretical plates necessary to resolve the parent compound from potential isobaric phase-I hydroxylated metabolites.

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

HRMS/MS Acquisition Parameters
  • Ionization: ESI Positive mode. Capillary Voltage: 3.0 kV. Desolvation Temp: 450 °C.

  • CID Energy Stepping: Diarylpyrazoles possess both highly labile bonds (C-F) and a highly stable aromatic core. Applying a single Collision Energy (CE) will either fail to break the core or completely obliterate intermediate fragments. We utilize a ramped CE from 15 eV to 45 eV in the Q-TOF collision cell to simultaneously capture primary neutral losses and secondary ring-cleavage products.

Workflow N1 Sample Prep (1 µg/mL) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Q1 Isolation (m/z 273.08) N3->N4 N5 CID Fragmentation (15-45 eV) N4->N5 N6 TOF Detection (< 5 ppm error) N5->N6

Fig 1. LC-HRMS/MS experimental workflow for the analysis of 3,5-diarylpyrazoles.

Mechanistic Elucidation of Fragmentation Pathways

Under optimized ESI+ conditions, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol yields a robust protonated molecule [M+H]⁺ at m/z 273.0839 . Upon subjecting this precursor to CID, the molecule undergoes three distinct, predictable mechanistic pathways[4].

Primary Cleavage: Retro-Knorr Pyrazole Ring Opening

The most diagnostic fragmentation of 3,5-diarylpyrazoles is the retro-1,3-dipolar cycloaddition (retro-Knorr cleavage) of the pyrazole core. The N-N bond and the C3-C4 bonds are cleaved, splitting the molecule into alkyne and nitrile derivatives. Because the molecule is asymmetric—containing a 5-fluoro-2-hydroxyphenyl group (Ar₁) and a 2-fluorophenyl group (Ar₂)—the positive charge can be retained on either half of the cleaved system, generating four distinct diagnostic ions:

  • [Ar₁-C≡CH + H]⁺ (m/z 137.0402): Protonated 4-fluoro-2-ethynylphenol.

  • [Ar₂-C≡N + H]⁺ (m/z 122.0406): Protonated 2-fluorobenzonitrile.

  • [Ar₂-C≡CH + H]⁺ (m/z 121.0453): Protonated 1-ethynyl-2-fluorobenzene.

  • [Ar₁-C≡N + H]⁺ (m/z 138.0355): Protonated 4-fluoro-2-hydroxybenzonitrile.

Halogen-Specific Neutral Extrusions (-HF)

Fluorinated aromatics are highly susceptible to the neutral loss of hydrogen fluoride (HF, 20.0062 Da) under high-energy CID. In this molecule, the proximity of the phenolic -OH to the fluorine atom on the Ar₁ ring facilitates a nucleophilic-assisted elimination, yielding the [M+H - HF]⁺ ion at m/z 253.0777 . This ion often undergoes subsequent cyclization to form a stable benzofuran-like cation.

Nitrogen Extrusion (-N₂)

A secondary pathway involves the direct extrusion of nitrogen gas (N₂, 28.0061 Da) from the pyrazole core, leading to a highly conjugated, cyclized diaryl-cyclopropene intermediate at m/z 245.0778 .

Fragmentation M Precursor Ion [M+H]+ m/z 273.0839 M_HF [M+H - HF]+ m/z 253.0777 M->M_HF -HF (20 Da) M_N2 [M+H - N2]+ m/z 245.0778 M->M_N2 -N2 (28 Da) F1 [Ar1-C≡CH+H]+ m/z 137.0402 M->F1 Retro-Knorr F2 [Ar2-C≡N+H]+ m/z 122.0406 M->F2 Retro-Knorr F3 [Ar2-C≡CH+H]+ m/z 121.0453 M->F3 Retro-Knorr F4 [Ar1-C≡N+H]+ m/z 138.0355 M->F4 Retro-Knorr

Fig 2. Proposed ESI+ MS/MS fragmentation pathways for the target 3,5-diarylpyrazole.

Quantitative Data Summary

The table below summarizes the theoretical and experimental exact masses for the primary product ions, serving as a reference library for targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Structural AssignmentTheoretical m/zIon FormulaNeutral LossRelative Abundance
Precursor [M+H]⁺ 273.0839C₁₅H₁₁F₂N₂O⁺N/A100% (Low CE)
[M+H - HF]⁺ 253.0777C₁₅H₁₀FN₂O⁺20.0062 DaMedium
[M+H - N₂]⁺ 245.0778C₁₅H₁₁F₂O⁺28.0061 DaLow
[Ar₁-C≡N + H]⁺ 138.0355C₇H₅FNO⁺135.0484 DaHigh
[Ar₁-C≡CH + H]⁺ 137.0402C₈H₆FO⁺136.0437 DaHigh
[Ar₂-C≡N + H]⁺ 122.0406C₇H₅FN⁺151.0433 DaHigh
[Ar₂-C≡CH + H]⁺ 121.0453C₈H₆F⁺152.0386 DaMedium

(Note: Relative abundances shift dynamically based on the specific collision energy applied. The retro-Knorr fragments dominate at CE > 30 eV).

Conclusion

By combining acidic mobile phase modifiers with a ramped collision energy profile, this self-validating HRMS/MS protocol successfully captures the complete fragmentation landscape of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. The resulting spectra are heavily dominated by the retro-Knorr cleavage of the pyrazole ring and the neutral loss of HF. These specific m/z transitions (e.g., 273.08 → 137.04) are highly recommended as quantifier and qualifier ions for downstream bioanalytical quantification in PK/PD studies.

References

  • Source: researchgate.
  • Source: acs.
  • Source: tandfonline.
  • Source: acs.

Sources

in vivo dosing strategies for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing Strategies for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Executive Summary & Physicochemical Causality

The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (MW: 272.25, Formula: C15H10F2N2O) is a highly lipophilic diarylpyrazole-phenol derivative. Compounds sharing this 1,5-diarylpyrazole scaffold—such as celecoxib and its analogs—are frequently investigated in preclinical models for potent enzymatic inhibition (e.g., COX-2) and targeted receptor modulation[1].

However, the structural features that drive the target affinity of this compound—specifically the dual fluorine substitutions and the planar diarylpyrazole core—render it highly hydrophobic. For in vivo dosing, standard aqueous vehicles (like 0.9% saline or PBS) will inevitably lead to compound precipitation. If administered intravenously (IV), this precipitation causes fatal capillary blockade; if administered per os (PO), it results in erratic gastrointestinal absorption and artificially low bioavailability[2]. Therefore, establishing a rigorous, self-validating formulation and dosing strategy is the critical first step in translating this molecule from in vitro screening to in vivo efficacy models.

Formulation Strategy & Vehicle Selection

To achieve therapeutic exposure, the formulation must overcome the compound's intrinsic lipophilicity while remaining non-toxic to the rodent model. We employ two distinct strategies based on the route of administration:

  • Intravenous (IV) Solutions: Require complete solubilization. We utilize a co-solvent approach (DMSO/PEG400) to disrupt the crystal lattice of the compound, followed by aqueous dilution.

  • Oral (PO) Suspensions: Rely on particle size reduction and viscosity modifiers. A uniform microsuspension maximizes the surface area for dissolution in the gastrointestinal tract, bypassing the need for complete pre-solubilization[2].

FormulationLogic A 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol (High Lipophilicity) B Solubility Assessment (Target: >1 mg/mL) A->B C Intravenous (IV) Dosing (Clear Solution Required) B->C 100% Bioavailability D Per Os (PO) Dosing (Suspension or Solution) B->D Efficacy Screening E Co-solvent System (10% DMSO, 40% PEG400, 50% Saline) C->E F Cyclodextrin Complexation (20% HP-β-CD in Water) C->F D->E G Aqueous Suspension (0.5% CMC, 0.1% Tween-80) D->G

Decision tree for preclinical formulation of lipophilic diarylpyrazoles.

Table 1: Recommended Vehicle Formulations and Maximum Tolerated Volumes
RouteRecommended Vehicle FormulationMax Volume (Mouse, 20g)Max Volume (Rat, 250g)Causality / Rationale
IV 10% DMSO + 40% PEG400 + 50% Saline100 µL (Bolus)1.0 mL (Bolus)DMSO >10% causes hemolysis; PEG400 prevents precipitation upon aqueous dilution.
IV 20% (w/v) HP-β-CD in sterile water200 µL (Bolus)2.0 mL (Bolus)Cyclodextrins encapsulate the lipophilic core, creating a water-soluble complex.
PO 0.5% CMC + 0.1% Tween-80 in water200 µL (Gavage)2.5 mL (Gavage)CMC increases viscosity to prevent settling; Tween-80 acts as a wetting agent.

Self-Validating Experimental Protocols

Protocol A: Preparation of IV Co-Solvent Formulation (Target: 2 mg/mL)

Note: This protocol incorporates a self-validating centrifugation step to ensure the absence of micro-precipitates, which are a primary cause of adverse IV events.

  • Weighing: Accurately weigh 2.0 mg of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol into a clean glass vial.

  • Primary Solubilization: Add 100 µL of 100% DMSO. Vortex vigorously for 2 minutes. Causality: DMSO is required as the primary solvent to break the high-energy crystal lattice of the fluorinated pyrazole.

  • Surfactant Addition: Add 400 µL of PEG400. Vortex for 1 minute, followed by sonication in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Integration: Dropwise, add 500 µL of 0.9% sterile saline while continuously vortexing. Critical Step: Adding saline too quickly will cause a localized polarity crash, precipitating the compound.

  • Self-Validation Checkpoint: Centrifuge a 50 µL aliquot of the final mixture at 10,000 x g for 5 minutes. Examine the bottom of the tube against a dark background.

    • Pass: No visible pellet. The solution is safe for IV administration.

    • Fail: A white pellet forms. The compound has crashed out; discard and reformulate using the HP-β-CD complexation method.

Protocol B: In Vivo Pharmacokinetic (PK) Dosing & Sampling

Diarylpyrazoles often exhibit rapid oral absorption but variable clearance rates depending on specific ring substitutions[3]. A discrete dosing PK study is required to establish the half-life ( t1/2​ ) and clearance ( Cl ) before initiating long-term efficacy models.

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per timepoint) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein using a 29G needle.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a 20G bulb-tipped gastric gavage needle.

  • Serial Blood Sampling: Collect 30 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2-EDTA tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C until LC-MS/MS bioanalysis.

Pharmacokinetic to Pharmacodynamic (PK/PD) Translation

Translating the raw plasma concentration data into a viable efficacy dosing schedule requires understanding the compound's metabolic stability. Fluorinated diarylpyrazoles typically resist rapid CYP450-mediated oxidation due to the halogen blocking metabolic hotspots, often resulting in a prolonged half-life compared to non-fluorinated analogs[1].

PKPD A In Vivo Dosing (IV/PO) B Plasma PK Profiling (LC-MS/MS) A->B C Determine Half-Life (t1/2) & Clearance (Cl) B->C D Calculate Dosing Frequency (QD/BID) C->D E In Vivo Efficacy Model D->E

Workflow translating pharmacokinetic profiling to pharmacodynamic efficacy.

Table 2: Anticipated PK Parameters for Fluorinated Diarylpyrazoles

Note: Values are representative estimates based on structurally similar diarylpyrazole derivatives in murine models.

ParameterDefinitionAnticipated RangeImplications for Efficacy Dosing
Tmax​ (PO) Time to maximum plasma concentration0.5 – 2.0 hoursRapid absorption; acute PD models should be evaluated 1-2 hours post-dose.
Cmax​ (PO) Maximum plasma concentration1,500 – 3,000 ng/mLHigh exposure indicates successful suspension formulation and gut permeability.
t1/2​ Elimination half-life4.0 – 8.0 hoursSupports Once-Daily (QD) or Twice-Daily (BID) dosing for sustained target coverage.
%F Oral Bioavailability30% – 60%Moderate to high bioavailability; compound avoids excessive first-pass metabolism.

Efficacy Dosing Rationale: If the calculated t1/2​ exceeds 6 hours and the Cmax​ comfortably exceeds the in vitro IC50/EC50 (adjusted for plasma protein binding), a Once-Daily (QD) dosing regimen at 10-30 mg/kg is recommended for chronic efficacy models (e.g., xenograft tumor models or induced inflammation models). If the compound clears more rapidly ( t1/2​ < 3 hours), a Twice-Daily (BID) schedule is mandatory to prevent troughs in target engagement that could lead to rebound effects or loss of efficacy.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (PMC - NIH).
  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics - AACR Journals.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed - NIH.

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preparing 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Preparation of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol Solutions in DMSO for High-Throughput Screening and Cellular Assays

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of solutions of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol in Dimethyl Sulfoxide (DMSO). As a compound with structural motifs common in pharmaceutical and agrochemical research, its effective solubilization and stabilization are paramount for generating reproducible and reliable experimental data.[1] This guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocol effectively. We address critical factors such as solvent purity, dissolution techniques, and long-term storage to maintain compound integrity. The protocols described herein are designed to be self-validating, promoting accuracy and consistency in research and development settings.

Scientific Principles & Compound Profile

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a phenolic hydroxyl group, a pyrazole core, and two fluorine substitutions on the phenyl rings. These structural features govern its solubility and stability. Pyrazole derivatives are known to possess a wide range of biological activities, making them valuable in drug discovery.[2]

1.1. The Role of DMSO as a Solvent

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a strong dipole moment, making it an exceptional solvent for a wide range of organic compounds that are poorly soluble in water.[3][4] Its ability to act as a potent hydrogen bond acceptor makes it particularly effective at dissolving compounds with hydrogen bond donors, such as the phenolic hydroxyl group present in the target molecule.[5] Furthermore, DMSO is miscible with water and many organic solvents, facilitating the preparation of working solutions in aqueous cell culture media.[6]

1.2. Factors Influencing Solution Stability

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which is often indicated by a change in color (e.g., browning).[7] Storing solutions under an inert atmosphere and protecting them from light can mitigate this degradation pathway.

  • Hydrolysis & pH: While DMSO itself is stable under neutral conditions, the presence of water can facilitate the degradation of sensitive compounds.[4][8] The pH of aqueous buffers used for final dilutions can also impact the stability of phenolic compounds.[9]

  • Temperature & Freeze-Thaw Cycles: While low-temperature storage is essential for long-term stability, repeated freeze-thaw cycles can introduce moisture and potentially cause the compound to fall out of solution.[6][10] Aliquoting stock solutions is a critical practice to avoid this.[11] Studies show that many compounds are stable for numerous freeze-thaw cycles when handled correctly, but minimizing them is best practice.[8]

  • Hygroscopicity: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[4] This absorbed water can reduce the solubility of hydrophobic compounds and promote hydrolysis.[8] Therefore, the use of anhydrous or high-purity DMSO and proper handling techniques are crucial.

1.3. Compound Data Summary

The following table summarizes key information for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.

ParameterValueNotes
Compound Name 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
Molecular Formula C₁₅H₁₀F₂N₂O
Molecular Weight 272.25 g/mol Calculated value. Always verify from the compound's certificate of analysis.
Appearance Typically a white to off-white solidVisual inspection upon receipt is recommended.[12]
Predicted Solubility in DMSO ≥ 50 mg/mL (≥ 183 mM)Based on the properties of similar phenolic and pyrazole structures.[5] Empirical determination is required.

Safety Precautions & Hazard Management

Handling any chemical compound requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous fluorinated phenolic and pyrazole compounds indicate the following precautions are mandatory.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side-shields.[13][15]

  • Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood to avoid inhalation of the powder or solvent vapors.[12][15]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed, in contact with skin, or if inhaled.[13]

    • Causes skin and serious eye irritation.[14]

    • May cause respiratory irritation.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[16]

    • Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other concentrations.

3.1. Materials and Equipment

  • 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Calibrated analytical balance (readable to 0.1 mg or better)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Vortex mixer

  • Bath sonicator (optional)

  • Calibrated positive-displacement or air-displacement pipettes with sterile, nuclease-free tips

3.2. Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution in DMSO.

3.3. Step-by-Step Methodology

  • Calculate Required Mass:

    • Causality: Accurate calculation is the foundation of an accurate final concentration.

    • For a 10 mM solution (which is 0.010 mol/L) in 1 mL (0.001 L):

      • Moles needed = 0.010 mol/L * 0.001 L = 0.00001 mol

      • Mass needed = Moles * Molecular Weight = 0.00001 mol * 272.25 g/mol = 0.0027225 g = 2.72 mg

  • Weigh the Compound:

    • Causality: Using a calibrated analytical balance ensures precision. Taring the weigh paper or vial before adding the compound prevents measurement errors.

    • In a chemical fume hood, carefully weigh 2.72 mg of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol powder into a sterile, appropriately labeled amber vial or microcentrifuge tube.

  • Add Solvent:

    • Causality: Adding the solvent to the solid powder aids in dissolution. Using high-purity DMSO minimizes potential impurities and water content that could affect compound stability.[8]

    • Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound:

    • Causality: Ensuring the compound is fully dissolved is critical for a homogenous stock solution and accurate downstream dilutions.

    • Securely cap the vial and vortex the solution for 1-2 minutes.[10]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes.[10][12] Gentle warming in a water bath (not exceeding 37°C) can also be used, but caution is advised as heat can degrade some compounds.[10]

  • Aliquot for Storage:

    • Causality: Aliquoting the stock solution into smaller, single-use volumes is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk.[6][11]

    • Dispense the stock solution into several sterile, clearly labeled (compound name, concentration, date) amber or light-protected microcentrifuge tubes.

  • Store Properly:

    • Causality: Low temperatures drastically slow the rate of chemical degradation, preserving the compound's integrity over time.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months or longer) .[6][11] Always protect from light.[7]

Quantitative Data for Solution Preparation

To facilitate the preparation of different stock concentrations, use the following table. The mass calculations are based on a final volume of 1 mL of DMSO .

Desired Stock ConcentrationMolarity (mol/L)Required Mass (mg) for 1 mL
1 mM0.0010.27 mg
10 mM0.0102.72 mg
25 mM0.0256.81 mg
50 mM0.05013.61 mg

References

  • DergiPark. (n.d.). Solvent-driven stability: UV spectroscopy study of phenolic substances. Retrieved from DergiPark. [Link]

  • Plant Extract Dynamics. (2024, August 12). Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics. Retrieved from Plant Extract Dynamics. [Link]

  • J-Stage. (n.d.). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Retrieved from J-Stage. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio. [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from PubMed. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from GE Healthcare Life Sciences. [Link]

  • BASF. (2026, February 24). Safety data sheet. Retrieved from BASF. [Link]

  • NextSDS. (n.d.). 4-FLUORO-2-(1-PHENYL-1H-PYRAZOL-5-YL)PHENOL. Retrieved from NextSDS. [Link]

  • PMC. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Retrieved from PMC. [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from PubMed. [Link]

  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from ResearchGate. [Link]

  • PMC. (2015, October 1). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. Retrieved from PMC. [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from PubMed. [Link]

  • ResearchGate. (2023, October 11). Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation: A Spectrophotometric Evidence. Retrieved from ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from MP Biomedicals. [Link]

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Application Note & Protocols: Strategic Crystallization of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the crystallization of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, a molecule of significant interest in pharmaceutical research due to its structural motifs. The presence of a phenol group, a pyrazole core, and dual fluorine substituents presents unique challenges and opportunities for developing a robust crystallization protocol. Controlling the solid-state form is paramount, as polymorphism directly impacts critical drug substance properties such as stability, solubility, and bioavailability.[1][2] This guide details three field-proven crystallization techniques—Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion—and provides the scientific rationale behind key procedural steps to empower researchers in obtaining high-purity, crystalline material suitable for downstream applications.

Introduction: The Significance of Crystalline Form

The target molecule, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, is a complex heterocyclic compound. Its structure incorporates several functional groups that dictate its physicochemical behavior:

  • Phenol Group: Acts as a hydrogen bond donor and acceptor, influencing solubility in protic solvents.

  • Pyrazole Ring: A heteroaromatic system that can participate in hydrogen bonding and π-stacking interactions. The pyrazole nucleus is a well-established pharmacophore in many FDA-approved drugs, valued for improving physicochemical and pharmacological properties.[3]

  • Fluorine Substituents: The C-F bond can alter molecular polarity, solubility, and crystal packing through dipole-dipole or C-F···H-C interactions.[4]

For Active Pharmaceutical Ingredients (APIs), crystallization is the most critical unit operation for purification and particle engineering.[5] An uncontrolled crystallization process can lead to the formation of different crystalline forms, or polymorphs, each with distinct physicochemical properties.[6][7] This variability can compromise drug product performance and create regulatory challenges. Therefore, developing a controlled and reproducible crystallization process is essential for ensuring product quality and consistency.

Pre-Crystallization Strategy: Solvent Selection

The cornerstone of any crystallization protocol is the selection of an appropriate solvent or solvent system.[8] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[9] Given the molecule's structural features, a systematic screening process is recommended.

Expert Rationale: The molecule's phenolic and pyrazole moieties provide strong hydrogen bonding capabilities, suggesting solubility in protic solvents like alcohols. However, the two aromatic rings and fluorine atoms contribute to a significant nonpolar character, suggesting solubility in aprotic polar or even nonpolar aromatic solvents. This dual nature makes a single-solvent system potentially challenging and highlights the utility of two-solvent (anti-solvent) systems.

The following table provides a rational starting point for solvent screening, categorized by solvent class and their likely interactions with the target molecule.

Solvent ClassExamplesPolarity (Dielectric Constant)Potential Interactions with Target MoleculeRationale for Use
Protic Solvents Ethanol, Isopropanol, MethanolHighStrong hydrogen bonding (donor and acceptor) with phenol and pyrazole N-H groups.[4]Good "good" solvents for cooling crystallization; likely to dissolve the compound when heated.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateMedium to HighDipole-dipole interactions; potential hydrogen bond acceptor.[4]Can serve as effective "good" solvents in anti-solvent methods or for cooling crystallization.
Ethers Tetrahydrofuran (THF)Low to MediumDipole-dipole interactions; weak hydrogen bond acceptor.[4]May offer a moderate solubility profile suitable for fine-tuning crystallization.
Aromatic Hydrocarbons TolueneLowπ-stacking with the phenyl and pyrazole rings.[4]Could be a "poor" solvent (anti-solvent) or used in solvent mixtures to modulate solubility.
Aliphatic Hydrocarbons Heptane, HexaneVery LowVan der Waals forces.[4]Primarily used as "poor" solvents or anti-solvents to induce precipitation.

Experimental Protocols

The following protocols are designed to provide a robust framework for crystallizing the target compound. Researchers should begin with small-scale trials (10-50 mg) to determine optimal conditions before scaling up.

Protocol 1: Cooling Crystallization

This technique is the most common and straightforward method, relying on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.[5][10]

  • Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.

  • Solvent Addition: Add a minimal volume of a selected "good" solvent (e.g., isopropanol, ethanol) at room temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue to add small aliquots of the hot solvent until all the solid has just dissolved.

    • Scientist's Note: Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point.[5]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[11]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is essential for the growth of large, well-ordered crystals, which are easier to isolate and generally exhibit higher purity.[5] Insulating the flask can further slow the cooling rate.

  • Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to yield the final product.

G A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (If Impurities Present) A->B Optional C Slowly Cool Solution to Room Temperature A->C B->C D Induce Further Crystallization in Ice Bath C->D E Isolate Crystals via Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for the cooling crystallization method.

Protocol 2: Anti-Solvent Addition

This method is highly effective when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[12] Supersaturation is achieved by adding the anti-solvent to a solution of the compound, thereby reducing its solubility.[10][13]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., THF, acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., water, heptane) dropwise.

    • Scientist's Note: The rate of addition is a critical parameter. A slow addition rate promotes the growth of larger crystals, while a rapid addition can lead to the formation of small particles or an amorphous precipitate.[13]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid, which indicates the onset of nucleation.

  • Crystal Growth: At the first sign of persistent turbidity, stop the addition of the anti-solvent and allow the solution to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Complete Precipitation: After the growth period, you may add a further small portion of the anti-solvent or cool the mixture in an ice bath to ensure complete precipitation.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using a mixture of the good solvent and anti-solvent for the washing step.

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' with Stirring A->B C Observe Turbidity (Nucleation Point) B->C D Allow Crystals to Grow at Room Temperature C->D E Isolate Crystals via Vacuum Filtration D->E F Wash Crystals with Solvent/Anti-Solvent Mixture E->F G Dry Under Vacuum F->G

Caption: Workflow for the anti-solvent crystallization method.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle technique ideal for growing high-quality single crystals, often required for X-ray crystallography, and works well for small amounts of material.[14] The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[15]

  • Prepare Solution: Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., acetone, dichloromethane) in a small, open container (e.g., a 1-dram vial). The solution should be concentrated but not fully saturated.

  • Set Up System: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a pool of the volatile "anti-solvent" (e.g., hexane, diethyl ether). Ensure the level of the anti-solvent in the outer jar is below the top of the inner vial.

  • Seal and Equilibrate: Seal the larger container tightly (e.g., with parafilm or a lid) and leave it undisturbed in a location with a stable temperature and free from vibrations.

    • Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradual increase in the anti-solvent concentration in the solution reduces the compound's solubility, leading to slow crystallization over several hours to days.[14]

  • Monitor Crystal Growth: Periodically check the vial for crystal formation without disturbing the setup.

  • Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and quickly decant the mother liquor.

  • Drying: Gently wash the crystals with a small amount of the anti-solvent and allow them to air-dry or dry under a gentle stream of nitrogen.

G A Dissolve Compound in 'Good' Solvent (Inner Vial) B Place Inner Vial in Sealed Chamber with 'Anti-Solvent' A->B C Anti-Solvent Vapor Diffuses into Solution B->C D Slow Crystallization Occurs Over Time C->D E Isolate Crystals by Decanting Mother Liquor D->E F Wash and Dry Crystals E->F

Caption: Workflow for the vapor diffusion crystallization method.

Troubleshooting Common Crystallization Issues

ObservationPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is too dilute (not supersaturated).- Compound is too soluble in the cold solvent.- Evaporate some of the solvent to increase concentration.- Try a different solvent or switch to an anti-solvent method.[16]- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of the desired compound.
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point in that solvent system.- Cooling was too rapid.- Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[9]- Change to a lower-boiling point solvent.
Amorphous Powder Precipitates - Supersaturation was achieved too quickly.- High level of impurities inhibiting crystal growth.- Slow down the rate of cooling or anti-solvent addition.[13]- Use a more dilute solution.- Perform a pre-purification step (e.g., column chromatography) before crystallization.[11]
Very Fine Needles Form - Rapid nucleation due to high supersaturation.- Reduce the rate of cooling or anti-solvent addition.- Use a slightly more "good" solvent to slow down the process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdQM2YRogjqbXHBHkx6gOZqUayu4u6n-MYbCdQrU7veMnvNseGkfdSC8u9yr7U2lFlaPGkJS_csW5e7g0sweBs1bS4WQy3JbFcoLW35pUGmXpfhj0og5xTRpduvlwvPvzOahPj42ZIdxYtwjuO9nCHJ3557HXVzAOGysUFgekUnTylAZzZPxEsZKqGcWAWhD6JPI3n18Srhxpek19zaD1HE_DyqImObsLzPkCp2k0H7FFD09g5PnZSrQmgHDJH8qt1kmJV_bJiVOw=]
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  • Reid, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1871. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
  • Zou, T., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. [URL: https://www.researchgate.
  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process. Google Patents. [URL: https://patents.google.
  • Costa, C., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864273/]
  • Nagy, Z. K., & Braatz, R. D. (2012). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [URL: https://dspace.mit.edu/handle/1721.1/77027]
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  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwixOwglEkzt1EaT_8v7IYtVbayewAQxSdGG7VGePYUWxbzMH-pC3iYOFuk2tZr1KrpMbYmow2DI1k3ldCjK6JWpB8ADN3CHJzuekCpenibFF-k7zF5dZxcGqNWJvyU0xTgmtRjrjc72ZVG5SPC9WCjCmTjldIa5p20T2abuiGXG3eWk54QkdeGMo=]
  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfS03DrNlz1IqdWiFe0GBtmImxo6MtpIxq-EaVdCuBs4XOaCt0ZKNEDh8wFhz6ng_4koBBGsca5boVZn-EKEbriDbDMAZSL9VjdDkWNCppydVABF9XQCBfj4lzaeqh3LInXZwYYkyq0f4AbsULRwCk7ty14CzqodYaRnESSexoVLdQsqw4yyyLJrcZrMPnlkd4YmR5d6hIZK4YfW4v-kp6Mt6JB0OHCmBdJmjYb1Y=]
  • Unknown. (n.d.). Guide for crystallization. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRbL4sY27VeZX-E8SYXWKlgzIW2CoaF1vvuo0eivHEfCUkXd-5HUoela6g4FPQl0x7JOuihu4xMjghpzzt6Ugh1Y7zNoz44-9rDDtkZSEAgvOrQpcugNPJvwFwqBoIyThn5ISsnBfXeSPerwm7rt8NYvT_OLja5hfLLNoFljlBGRHGQrRfJ9Qw-xv-sI-9stinol10aupy8A==]
  • Unknown. (n.d.). crystallization of small molecules. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ3LXx0JLLv2e2IaerKcSFcqxs9ePKs-FpLRs44AIfJFaVfs-ffWC5a7fcdTrKndtwJGFV_fzaicVWzVPGVZY79qawdWLeUjO2qjDYIUl58MSr6eMewZYsIa9GQO2dJqkXm1T64sLbztz97ERyYjC1pdyx3FcOfKCPQaOwyrvfJ0EkRgGFqtdI]
  • Gowthamarajan, K., et al. (2016). Studies on Aspirin Crystals Generated by a Modified Vapor Diffusion Method. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27529241/]
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Choosing_a_Solvent/3.3C%3A_Determining_Which_Solvent_to_Use]
  • Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences. [URL: https://www.semanticscholar.org/paper/The-effect-of-polymorphism-on-active-ingredients%3A-Ainurofiq-Dinda/8b6a3e14742661334c90135d886915d97f1f415c]
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
  • Skotnicki, M., et al. (2021). Polymorphism of Active Pharmaceutical Ingredients. Scite.ai. [URL: https://scite.ai/reports/polymorphism-of-active-pharmaceutical-ingredients-yA4QDP]
  • Unknown. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. [URL: https://www.hilarispublisher.com/open-access/impact-of-polymorphism-and-particle-size-on-the-bioavailability-of-active-pharmaceutical-ingredients.pdf]
  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [URL: https://www.researchgate.net/publication/225139049_Polymorphism_and_Crystallization_of_Active_Pharmaceutical_Ingredients_APIs]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you diagnose and resolve peak tailing, ensuring accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is broader than its leading edge. In an ideal separation, peaks should be symmetrical (Gaussian) in shape.[1] Tailing compromises resolution between adjacent peaks, reduces sensitivity by lowering peak height, and can lead to inaccurate quantification because it complicates the precise integration of the peak area.[1][2]

This asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered problematic, though some methods may accept up to 1.5.[2]

  • Tailing Factor (Tf) Formula: Tf = W₀.₀₅ / 2A

    • W₀.₀₅: The width of the peak at 5% of its height.

    • A: The distance from the peak's leading edge to the peak maximum, also measured at 5% of the peak height.

Q2: I am observing a tailing peak for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. What are the most likely causes?

The molecular structure of your analyte is the primary clue. It contains two key functional groups prone to causing peak tailing in reversed-phase HPLC:

  • An Acidic Phenolic Group (-OH): This is the most probable cause. At a mid-range pH (typically > 4), the phenolic hydroxyl group can deprotonate to form a negatively charged phenoxide ion (Ar-O⁻). This ion can then engage in strong, unwanted secondary ionic interactions with positively charged sites on the silica stationary phase.

  • Residual Silanol Groups (Si-OH): Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups on their surface. These silanols are weakly acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at higher mobile phase pH values. The primary cause of peak tailing is the interaction between your ionized analyte and these ionized silanol sites.[3][4][5]

While the pyrazole moiety has basic nitrogens, the acidic phenol group is the more dominant factor for tailing in this specific structure.

Q3: What is the primary goal when troubleshooting tailing for this compound?

The central objective is to mitigate unwanted secondary ionic interactions between the analyte and the stationary phase. This is achieved by controlling the ionization state of both the analyte's phenolic group and the column's residual silanol groups. The most effective strategy is to operate in a pH environment where both are maintained in their neutral, protonated forms.

Systematic Troubleshooting Guide

This guide follows a logical workflow, starting from the most common and easily addressable issues (mobile phase chemistry) and progressing to hardware and sample-related factors.

Logical Troubleshooting Workflow

The first step is to determine if the problem is specific to your analyte or affects the entire system.

G start Peak Tailing Observed for Analyte q1 Does tailing affect ALL peaks in the chromatogram? start->q1 chem_path No, primarily the target analyte. q1->chem_path No hw_path Yes, all peaks are tailing or distorted. q1->hw_path Yes step1_chem Focus on Chemical Interactions: Mobile Phase & Column Chemistry chem_path->step1_chem step1_hw Focus on System/Hardware Issues hw_path->step1_hw action1_ph Step 1: Optimize Mobile Phase pH (See Q4 & Protocol 1) step1_chem->action1_ph action2_col Step 2: Evaluate Column Choice (See Q8) action1_ph->action2_col action3_sample Step 3: Check Sample Load/Solvent (See Q10 & Q11) action2_col->action3_sample action_frit Check for blocked column frit or guard column. step1_hw->action_frit action_void Inspect for column void. action_frit->action_void action_deadvol Minimize extra-column dead volume (tubing, fittings). action_void->action_deadvol

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Part 1: Chemical and Analyte-Specific Troubleshooting

Q4: How exactly does mobile phase pH affect the peak shape of my compound?

Mobile phase pH is the most powerful tool for controlling peak shape for ionizable compounds. Here’s the mechanism:

  • At Low pH (e.g., pH 2.5 - 3.5):

    • Analyte (Phenol): The mobile phase is rich in protons (H⁺). Le Châtelier's principle dictates that the ionization equilibrium of the phenol (Ar-OH ⇌ Ar-O⁻ + H⁺) is shifted to the left. The analyte remains in its neutral, protonated (Ar-OH) form.

    • Stationary Phase (Silanols): Similarly, the ionization of acidic silanol groups (Si-OH ⇌ Si-O⁻ + H⁺) is suppressed. They remain in their neutral (Si-OH) form.[6]

    • Result: With both the analyte and the active sites on the column being neutral, the undesirable ionic interactions are eliminated. Retention occurs primarily through the intended reversed-phase mechanism (hydrophobic interaction), leading to a sharp, symmetrical peak.

  • At Mid-to-High pH (e.g., pH > 5):

    • Analyte (Phenol): The phenol group deprotonates to its anionic form (Ar-O⁻).

    • Stationary Phase (Silanols): The silanol groups also deprotonate to their anionic form (Si-O⁻).

    • Result: While repulsion between the two negative charges might occur, other complex interactions with metal impurities in the silica or non-homogenous surface charges can still lead to significant peak tailing.[5][6]

G cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph Mid/High pH (e.g., 6.0) analyte_low Analyte (Ar-OH, Neutral) silanol_low Silanol Site (Si-OH, Neutral) interaction_low Hydrophobic Retention (Good Peak Shape) silanol_low->interaction_low  results in analyte_high Analyte (Ar-O⁻, Anionic) silanol_high Silanol Site (Si-O⁻, Anionic) analyte_high->silanol_high Ionic Interaction interaction_high Secondary Interaction (Peak Tailing) silanol_high->interaction_high  results in

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

Q5: What is the recommended starting pH and how do I properly adjust it?

A mobile phase pH between 2.5 and 3.5 is the ideal starting point. This range is low enough to ensure both the phenolic analyte and column silanols are fully protonated but not so low as to risk damaging most modern silica columns.

See Protocol 1: Mobile Phase pH Optimization for a step-by-step guide.

Q6: Which buffer should I use and at what concentration?

Using a buffer is critical to control the mobile phase pH, especially after the sample is introduced. The buffer's pKa should be as close as possible to the target pH for maximum buffering capacity. A concentration of 10-25 mM is typically sufficient.

BufferpKaUseful pH RangeVolatilityNotes
Formic Acid/Formate 3.752.8 - 4.8HighExcellent choice for LC-MS applications.
Acetic Acid/Acetate 4.763.8 - 5.8HighGood for LC-MS, but optimal range is slightly high.
Phosphoric Acid/Phosphate 2.152.1 - 3.1 LowExcellent choice for UV detection. Not for LC-MS.
Table 1: Mobile Phase Buffer Selection Guide for Low pH Operation.
Q7: My peak still tails even at low pH. What is the next step?

If optimizing the pH does not resolve the issue, the problem likely lies with the stationary phase itself or other factors. Consider the following:

  • Poorly End-Capped Column: The column may have a high number of accessible residual silanols.

  • Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites, causing tailing.

  • Metal Contamination: Trace metals in the silica backbone can chelate with the analyte.[6]

  • Mass Overload: Injecting too much sample can saturate the stationary phase.[7]

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase.[8]

Q8: How do I choose a better HPLC column for this analysis?

For challenging compounds like this, column selection is key. Look for columns specifically designed to minimize silanol interactions.

Column TypeDescriptionRecommendation for Analyte
Standard C18 (Type A Silica) Older technology, often has high silanol activity and metal content.Not Recommended. Likely to produce tailing.[5]
High-Purity, End-Capped C18 (Type B Silica) Modern standard. Uses high-purity silica with proprietary end-capping to shield most silanols.Good Starting Point. Significantly better peak shape is expected.[3][4]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields silanols and offers alternative selectivity.Excellent Choice. Provides silanol shielding and can improve peak shape for polar analytes.
Pentafluorophenyl (PFP) Phase Provides unique aromatic and dipole-dipole interactions.Consider for Method Development. Can offer better selectivity and peak shape for fluorinated compounds.
Table 2: Recommended HPLC Column Chemistries.

Part 2: Sample and Hardware-Related Troubleshooting

Q9: Could my HPLC system itself be causing the tailing?

Yes. If all peaks in your chromatogram are tailing, the issue is likely not chemical but physical. The primary cause is extra-column volume (or dead volume), which is any volume the sample travels through outside of the column. This causes the sample band to spread, leading to broader, tailing peaks.

  • Actionable Steps:

    • Use tubing with the narrowest internal diameter possible (e.g., 0.125 mm or 0.005").[4]

    • Keep the tubing length between the injector, column, and detector as short as possible.

    • Ensure all fittings are properly seated (using the correct ferrule depth) to avoid creating small voids.

    • If using a guard column, ensure it is packed well and not contaminated.

Q10: Can my sample preparation be the cause of tailing?

Absolutely. Two common sample-related issues are mass overload and using an inappropriate sample solvent.

  • Mass Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[1]

  • Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause peak distortion, including tailing or splitting.[8] The sample doesn't properly focus on the head of the column.

Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q11: How do I perform a sample loading study to check for mass overload?

This is a simple experiment to confirm or rule out mass overload.

  • Actionable Steps:

    • Prepare a stock solution of your analyte at the highest concentration you typically use.

    • Perform a series of injections with decreasing volume (e.g., 20 µL, 10 µL, 5 µL, 2 µL, 1 µL).

    • Alternatively, create serial dilutions of your sample and inject a constant volume.

    • Analyze the Results: Observe the Tailing Factor (Tf) for each peak. If the Tf improves significantly (moves closer to 1.0) at lower injection amounts, you are dealing with mass overload.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize secondary silanol interactions and improve peak shape.

  • Prepare Mobile Phase A:

    • Prepare a 25 mM phosphate buffer. To ~950 mL of HPLC-grade water, add phosphoric acid to adjust the pH to 2.7.

    • Bring the final volume to 1 L with water. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B:

    • Use HPLC-grade Acetonitrile or Methanol.

  • Set Initial Conditions:

    • Column: A high-purity, end-capped C18 column.

    • Gradient: A suitable starting gradient (e.g., 10% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Equilibrate and Inject:

    • Equilibrate the column with the initial mobile phase for at least 15 column volumes.

    • Inject the sample of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.

  • Evaluate:

    • Assess the peak shape and Tailing Factor. Compare it to your previous method where tailing was observed. If tailing persists, consider other factors from the troubleshooting guide.

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Caution: Always check your column's specific documentation for pH, pressure, and solvent limitations before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Reverse the Column: Connect the column in the reverse flow direction. This is more effective at flushing particulates from the inlet frit.

  • Systematic Wash Protocol (for Reversed-Phase C18):

    • Step 1 (Buffer Wash): Wash with your mobile phase without the buffer (e.g., Water/ACN) for 20 column volumes to remove buffer salts.

    • Step 2 (Polar Contaminant Wash): Wash with 100% HPLC-grade water for 20 column volumes.

    • Step 3 (Nonpolar Contaminant Wash): Wash with 100% Acetonitrile or Methanol for 20 column volumes.

    • Step 4 (Strongly Adsorbed Contaminant Wash): Wash with 100% Isopropanol for 20 column volumes.

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with the mobile phase (starting with a high organic percentage and grading down to the initial conditions) until the baseline is stable.

    • Run a standard to assess if performance has been restored. If not, the column may be permanently damaged or fouled.[3]

References

  • Yulita, N. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Retrieved from [Link]

  • NextSDS. (n.d.). 4-FLUORO-2-(1-PHENYL-1H-PYRAZOL-5-YL)PHENOL. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Omotayo, I. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1 - yl]methanone derivatives: DFT and molecular docking approaches. DSpace JSPUI. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Al-Adiwish, W. M. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Retrieved from [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Betts, H. M., et al. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • SupraBank. (n.d.). 4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. Here, we address critical issues in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction yield and purity.

Synthesis Overview & Key Strategic Considerations

The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is most reliably achieved through a two-stage process:

  • Formation of a 1,3-Diketone Intermediate: A Claisen-type condensation to form the key precursor, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)propane-1,3-dione.

  • Pyrazole Ring Formation: Cyclocondensation of the 1,3-diketone with hydrazine to yield the final pyrazole product.

The primary challenges in this synthesis are ensuring the efficient formation of the unsymmetrical diketone and controlling the regioselectivity during the subsequent cyclization step.

Synthetic_Workflow cluster_0 Stage 1: 1,3-Diketone Synthesis cluster_1 Stage 2: Pyrazole Cyclization A 2'-hydroxy-5'-fluoroacetophenone D 1-(5-fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)propane-1,3-dione A->D Ketone Partner B Methyl 2-fluorobenzoate B->D Ester Partner C Strong Base (e.g., NaH, LDA) C->D Mediates Condensation F Target Phenol Product D->F Diketone Precursor E Hydrazine (e.g., N2H4·H2O) E->F Forms Heterocycle

Caption: General two-stage workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield During the 1,3-Diketone Synthesis (Stage 1)

Question: My Claisen condensation to form the 1,3-diketone is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: A low yield in this step typically points to issues with base selection, reaction conditions, or substrate reactivity. The reaction involves the formation of an enolate from 2'-hydroxy-5'-fluoroacetophenone, which then attacks the carbonyl of methyl 2-fluorobenzoate.

Possible Causes & Recommended Solutions:

  • Inadequate Base Strength: The pKa of the α-proton on the acetophenone is relatively high. A base that is too weak will not generate a sufficient concentration of the enolate for the reaction to proceed.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice as it deprotonates the ketone irreversibly. Lithium diisopropylamide (LDA) is another excellent option, known for rapid and quantitative enolate formation at low temperatures, which can minimize side reactions.

  • Reversible Reaction & Unfavorable Equilibrium: The Claisen condensation is an equilibrium process. To drive it forward, the product, a β-dicarbonyl, must be deprotonated by the base.[1] The phenolic proton on your starting material can also interfere with the base.

    • Solution: Use a stoichiometric amount of a strong base like NaH. The deprotonation of the resulting β-diketone is thermodynamically favorable and drives the reaction to completion.[2] You will need at least two equivalents of the base: one for the phenolic proton and one for the α-proton to form the enolate.

  • Self-Condensation of the Ketone: While less common, the ketone enolate can potentially react with another molecule of the starting ketone.

    • Solution: This is generally minimized by using a "crossed" or "mixed" Claisen condensation strategy where the ester component (methyl 2-fluorobenzoate) cannot form an enolate itself, thus serving only as the electrophile.[3][4] Adding the ketone slowly to a mixture of the base and the ester can sometimes favor the desired crossed reaction.

  • Improper Reaction Conditions: Moisture can quench the strong base and the enolate intermediate. Temperature control is also critical.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or gently heat as needed to drive the reaction to completion, monitoring by Thin Layer Chromatography (TLC).

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or LDASufficiently strong to deprotonate the ketone and the product, driving the reaction forward.[2]
Solvent Anhydrous THF, Toluene, or Diethyl EtherAprotic solvents that will not react with the strong base or intermediates.
Temperature 0 °C to refluxStart cold to control the initial reaction rate, then warm to ensure completion.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and enolate by atmospheric moisture.
Issue 2: Formation of Regioisomers During Pyrazole Cyclization (Stage 2)

Question: I've successfully made the 1,3-diketone, but the reaction with hydrazine gives me a mixture of products that are difficult to separate. How can I improve the regioselectivity?

Answer: This is the most critical challenge in this synthesis. Because your 1,3-diketone is unsymmetrical, the initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons, leading to two possible regioisomers.[5] Controlling this selectivity is key to a high yield of the desired product.

Regioselectivity cluster_paths diketone Unsymmetrical 1,3-Diketone C1 Carbonyl 1 (adjacent to 2-fluorophenyl) C2 Carbonyl 2 (adjacent to 4-fluoro-2-hydroxyphenyl) hydrazine Hydrazine (N₂H₄) hydrazine->C1 Attack at C1 hydrazine->C2 Attack at C2 product_A Desired Isomer: 4-fluoro-2-[5-(2-fluorophenyl)...]phenol C1->product_A product_B Undesired Isomer: 4-fluoro-2-[3-(2-fluorophenyl)...]phenol C2->product_B

Caption: The two possible pathways for hydrazine attack on the unsymmetrical diketone.

Factors Influencing Regioselectivity:

  • Electronic Effects: The fluorine atoms on both phenyl rings are electron-withdrawing groups.[6] This increases the electrophilicity (the positive character) of the carbonyl carbons they are attached to, making them more attractive to the nucleophilic hydrazine. The 2-fluorophenyl group's effect on the adjacent carbonyl will be a key determinant.

  • Steric Hindrance: The ortho-fluoro substituent on the 2-fluorophenyl ring may provide some steric hindrance, potentially disfavoring attack at the adjacent carbonyl.

  • Reaction pH (Catalyst): This is the most powerful tool for controlling regioselectivity. The mechanism changes depending on whether the conditions are acidic or basic.[5]

    • Acidic Conditions (e.g., Acetic Acid, H₂SO₄ catalyst): In an acidic medium, one of the carbonyls is protonated, making it much more electrophilic. The carbonyl adjacent to the more electron-rich phenyl ring is often preferentially protonated. You must carefully consider the combined electronic effects of the substituents on both rings.

    • Basic or Neutral Conditions: Under neutral or basic conditions, the hydrazine acts as a direct nucleophile. The reaction will be faster at the most intrinsically electrophilic (electron-poor) carbonyl carbon.

Troubleshooting Steps:

  • Screen Catalysts: Run small-scale trials comparing acidic (acetic acid, a drop of H₂SO₄) and neutral/basic (no catalyst, or a base like sodium acetate) conditions.[5][7]

  • Control Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Try running the reaction at room temperature first before attempting to heat it.[5]

  • Analyze the Product Mixture: Use 1H and 19F NMR spectroscopy to determine the ratio of the isomers formed under different conditions. This data is crucial for optimizing the reaction.

Issue 3: Reaction Stalls or Final Product is Highly Impure/Colored

Question: My cyclization reaction is very slow, or it produces a dark, tarry mixture instead of a clean product. What's going wrong?

Answer: Sluggish reactions or the formation of colored impurities often point to issues with the hydrazine reagent or degradation of the phenolic product.

Possible Causes & Recommended Solutions:

  • Hydrazine Decomposition: Hydrazine can be unstable and prone to oxidation, especially in the presence of air, which can form colored byproducts.[8]

    • Solution: Use fresh, high-quality hydrazine hydrate or a more stable salt like hydrazine hydrochloride (if using the hydrochloride, you may need to add a base like sodium acetate to free the hydrazine).[7] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent air oxidation.[8]

  • Incomplete Cyclization/Aromatization: The reaction may stall at an intermediate stage, such as a pyrazoline, which has not yet aromatized to the final pyrazole ring.[9]

    • Solution: Ensure sufficient reaction time and consider gentle heating (e.g., reflux in ethanol) if the reaction is slow at room temperature. The acidic conditions often used for this reaction typically promote the final dehydration step to form the aromatic ring.

  • Phenol Oxidation: Phenols, especially when heated under basic conditions, can be susceptible to air oxidation, leading to highly colored quinone-type impurities.

    • Solution: Maintain an inert atmosphere throughout the reaction and workup. If the crude product is highly colored, a treatment with activated charcoal during recrystallization can help adsorb many of these colored impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best overall protocol for synthesizing the 1,3-diketone precursor? A1: A robust method is the crossed Claisen condensation.[4] A general procedure involves adding 2'-hydroxy-5'-fluoroacetophenone to a suspension of at least two equivalents of sodium hydride in anhydrous THF at 0 °C. After stirring to allow for complete deprotonation, slowly add one equivalent of methyl 2-fluorobenzoate. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Q2: How do the two fluorine atoms on the phenyl rings influence the synthesis? A2: The fluorine atoms have significant electronic effects. As highly electronegative atoms, they act as electron-withdrawing groups via induction.[6] This increases the acidity of nearby protons and enhances the electrophilicity of the carbonyl carbons. This electronic influence is a key factor in determining which carbonyl of the 1,3-diketone is more reactive, thereby controlling the regioselectivity of the pyrazole formation.[10]

Q3: Which analytical techniques are essential for this synthesis? A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products in both steps.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1H and 13C NMR will confirm the carbon skeleton. Crucially, 19F NMR will be invaluable for confirming the presence and electronic environment of both fluorine atoms and for distinguishing between potential regioisomers.

  • Purity & Mass Confirmation: High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final product, and Mass Spectrometry (MS) will confirm the molecular weight.

Q4: My final product is an oil and won't crystallize. How can I purify it? A4: If recrystallization fails, several other methods can be effective:

  • Column Chromatography: This is the most common alternative. Given that pyrazoles can be basic and phenols acidic, they can sometimes streak on silica gel. You can often improve the separation by deactivating the silica gel with triethylamine (e.g., by adding 1% Et₃N to your eluent).[11]

  • Acid-Base Extraction: You can exploit the acidity of the phenol. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it with a mild aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide). The desired product will move to the aqueous layer as its phenoxide salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.[12][13]

  • Salt Formation: The pyrazole ring is weakly basic and can be protonated to form a salt with a strong acid (like HCl). This salt may be crystalline and can be isolated and purified by filtration.[14]

Optimized Experimental Protocol

This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Stage 1: Synthesis of 1-(5-fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)propane-1,3-dione
  • Preparation: Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Wash the NaH with anhydrous hexane to remove the oil, then carefully suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve 2'-hydroxy-5'-fluoroacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Condensation: After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes. Then, add a solution of methyl 2-fluorobenzoate (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. Stir until all solids dissolve.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 1,3-diketone can be purified by column chromatography or used directly in the next step if sufficiently pure.

Stage 2: Synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
  • Reaction Setup: Dissolve the crude 1,3-diketone (1.0 eq) from Stage 1 in glacial acetic acid or ethanol.

  • Cyclization: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid or hydrazine salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[13]

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]

  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Abdellatif, K. R. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry, 114, 105122. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. [Link]

  • Jasiński, R., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2436–2441. [Link]

  • Beke, M., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(13), 11068. [Link]

  • Google Patents. (n.d.).
  • Müller, K., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4983. [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • ResearchGate. (2021). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(5), 806-841. [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Chem-Impex International. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 10.11: Mixed Claisen Condensations. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link]

  • Oregon State University. (2020). Chapter 18: Reactions at the α-Position: Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Synthesis of fluorinated pyrazolone compounds. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Google Patents. (n.d.). WO2003077894A1 - Fluorine-substituted alkyl phenol compounds and their uses.
  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol and its associated synthetic impurities.

Due to the presence of a phenolic hydroxyl group, multiple fluorine atoms, and a tautomeric 1H-pyrazole core, this molecule presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, authoritative chromatographic principles, and step-by-step protocols to ensure high-yield, high-purity recovery.

Purification Triage & Workflow

Before initiating preparative chromatography, it is critical to classify the impurities present in your crude mixture. The workflow below dictates the optimal purification modality based on the physicochemical nature of the target impurities.

PurificationWorkflow Crude Crude Mixture Profiling LC-MS Profiling Crude->Profiling Decision Impurity Type? Profiling->Decision Iso Positional Isomers Decision->Iso Isomers DesF Des-fluoro / Diketones Decision->DesF Mass Diff SFC Prep-SFC / PFP Column Iso->SFC HPLC Prep-HPLC (CSH Column) DesF->HPLC Pure Pure Target API SFC->Pure HPLC->Pure

Fig 1: Decision tree for selecting optimal purification modalities based on impurity profiles.

Troubleshooting & FAQs

Q1: My LC-MS shows a co-eluting impurity with the exact same mass (isobaric). Standard C18 Preparative HPLC cannot separate them. How do I resolve this?

A1: You are likely dealing with a positional isomer (e.g., a 3-fluorophenyl or 4-fluorophenyl isomer originating from impure starting materials).

  • The Causality: Standard C18 stationary phases separate compounds primarily based on general hydrophobicity (LogP). Because the migration of a fluorine atom from the ortho to the meta or para position does not significantly alter the molecule's overall hydrophobicity, C18 columns fail to resolve them.

  • The Solution: Switch your separation modality to Supercritical Fluid Chromatography (SFC) using a polysaccharide-based stationary phase (e.g., Cellulose-2)[1], or use a Pentafluorophenyl (PFP) HPLC column. PFP phases offer alternative retention mechanisms—specifically dipole-dipole, π−π , and shape-selective interactions—that recognize the exact spatial positioning of the highly electronegative fluorine atoms. SFC is particularly advantageous here, offering superior resolution and shorter run times for pyrazole derivatives[1].

Q2: During Preparative HPLC, the target peak for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is excessively broad and tails severely, ruining my fraction purity. How do I fix the peak shape?

A2: This is a classic issue of mixed ionization states and tautomeric exchange .

  • The Causality: Your target molecule contains a phenolic -OH with a pKa of approximately 8.5 to 9.0. If you are using an unbuffered mobile phase (like plain Water/Acetonitrile) or a neutral buffer, the local pH on the column may hover near the molecule's pKa. This causes the molecule to exist simultaneously as a neutral phenol and a phenolate anion. These two states have vastly different polarities, leading to dual retention mechanisms and severe peak tailing.

  • The Solution: You must force the molecule into a single protonation state. Lower the mobile phase pH to at least 2 units below the pKa by adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid . For maximum loading capacity under low-pH conditions, utilizing Charged Surface Hybrid (CSH) column technology is highly recommended, as it prevents overloading and maintains sharp peak shapes for ionizable compounds.

pHControl State1 Neutral Phenol (pH < 4) Result1 Sharp Peak State1->Result1 0.1% TFA State3 Mixed Ionization (pH 7-9) Result3 Broad/Tailing Peak State3->Result3 Unbuffered

Fig 2: Impact of mobile phase pH on the ionization state and peak shape of the phenolic API.

Q3: How can I efficiently remove large quantities of unreacted diketone/chalcone starting material before HPLC?

A3: If your crude mixture contains >15% unreacted starting materials, injecting it directly onto a Prep-HPLC will foul the column and waste expensive solvents[2].

  • The Causality: The diketone precursor lacks the pyrazole nitrogen atoms, making it significantly less polar and incapable of the same hydrogen-bonding network as the final product.

  • The Solution: Perform a pre-purification slurry wash or recrystallization . Suspending the crude mixture in a non-polar solvent blend (e.g., 80:20 Heptane:Toluene) will solubilize the lipophilic diketone while the more polar, highly crystalline diarylpyrazole remains solid. Filter the solid to achieve >90% purity before final HPLC polishing.

Data Presentation & Method Parameters

Table 1: Common Impurities and Recommended Purification Modalities
Impurity TypeStructural CharacteristicPrimary ChallengeOptimal Purification Modality
Diketone Precursor Lacks pyrazole ringColumn overloadingRecrystallization / Flash Chromatography
Des-fluoro Analog Missing one F atom ( Δ mass = -18 Da)Close elution profilePrep-HPLC (CSH C18, Focused Gradient)
Positional Isomer F atom at 3- or 4- positionIsobaric, identical LogPPrep-SFC (Cellulose-2) or HPLC (PFP Column)
Hydrazone Intermediate Incomplete cyclizationInstability on columnPrep-HPLC (Low pH to force cyclization/elution)
Table 2: Optimized Chromatographic Parameters
ParameterPreparative HPLC (Des-fluoro removal)Preparative SFC (Isomer separation)
Stationary Phase Waters XSelect CSH C18 (5 µm)Lux Cellulose-2 (5 µm)
Mobile Phase A Water + 0.1% TFASupercritical CO2​
Mobile Phase B Acetonitrile + 0.1% TFAMethanol or Ethanol (Polar Organic Mode)
Gradient Focused: 40% to 65% B over 15 minsIsocratic: 25% Co-solvent
Flow Rate Scaled to column ID (e.g., 20 mL/min for 19mm)4.0 mL/min (Analytical scale-up)
Backpressure Standard HPLC limits120 - 150 bar
Detection UV at 254 nm / Mass-directed (MS)UV at 254 nm

Step-by-Step Experimental Methodologies

Protocol A: Focused Gradient Preparative HPLC for Des-Fluoro Impurities

This self-validating protocol utilizes a focused gradient to maximize resolution between the target compound and closely eluting des-fluoro impurities.

  • Analytical Screening: Run the crude sample on an analytical CSH C18 column (e.g., 2.1 x 50 mm) using a rapid generic gradient (5% to 95% Acetonitrile over 5 minutes) with 0.1% TFA.

  • Calculate Elution %B: Identify the retention time of the target mass ( [M+H]+ for the target is approx m/z 273). Calculate the exact percentage of Mobile Phase B at which the peak elutes, accounting for system dwell volume.

  • Design Focused Gradient: Program the preparative HPLC to run a shallow gradient. Start the gradient 5% below the calculated elution %B and end it 5% above the calculated elution %B over 15 column volumes.

  • Sample Preparation: Dissolve the crude mixture in DMSO or a high-strength solvent at a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Collection: Inject the sample. Utilize mass-directed autopurification triggered by the specific m/z of the target to ensure fraction purity.

  • Post-Processing: Pool the collected fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile TFA.

Protocol B: SFC Purification of Positional Isomers

Use this protocol when LC-MS indicates the presence of isobaric impurities that fail to separate on reversed-phase media[1].

  • Column Equilibration: Equilibrate a polysaccharide-based chiral/achiral column (e.g., Lux Cellulose-2) on the SFC system with CO2​ and 25% Methanol co-solvent at 120 bar backpressure and 35°C.

  • Solubility Check: Ensure the sample is fully soluble in the co-solvent (Methanol). Do not use solvents like DMSO or water for SFC injections as they can disrupt the supercritical phase and cause peak distortion.

  • Isocratic Separation: Perform the separation isocratically. The rigid grooves of the cellulose stationary phase will selectively retain the isomers based on the steric presentation of the fluorophenyl ring.

  • Fraction Recovery: Collect fractions using a cyclone separator. Because CO2​ evaporates instantly at atmospheric pressure, the resulting fractions will be concentrated in pure methanol, drastically reducing post-purification drying times.

References

  • Waters Corporation. "Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients". Waters Library.
  • ACS Omega. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis". ACS Publications.
  • IJCPA. "A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography". International Journal of Chemical and Pharmaceutical Analysis.

Sources

Technical Support Center: Stabilizing 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in biological buffers. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of your experiments.

Introduction: Understanding the Molecule

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a complex molecule featuring three key functional regions that dictate its behavior in aqueous solutions:

  • A Phenolic Moiety: The hydroxyl group on the phenol ring is susceptible to oxidation, particularly at or above neutral pH. This is often the primary source of instability, leading to colored degradation products.

  • An N-unsubstituted Pyrazole Core: This heterocyclic ring is generally stable, but the absence of a substituent on one of the nitrogen atoms allows for tautomerization, which can be influenced by the solvent environment.[1]

  • Fluorinated Phenyl Rings: The presence of two fluorine atoms enhances the molecule's lipophilicity (making it poorly soluble in water) and can increase its metabolic stability.[2]

The principal challenge in using this compound is balancing its inherently low aqueous solubility with the need to prevent chemical degradation in the very buffers required for biological assays.

Troubleshooting Guide

This section addresses specific issues you may encounter. The workflow below can help you diagnose the problem systematically.

G Start Experiment Start: Dilute stock into buffer Issue Observe Issue? Start->Issue Precipitate Precipitation or Cloudiness? Issue->Precipitate Yes No_Issue Proceed with Experiment Issue->No_Issue No Color_Change Color Change (Pink/Brown)? Precipitate->Color_Change No Solubility_Issue Root Cause: Low Aqueous Solubility Precipitate->Solubility_Issue Yes Activity_Loss Inconsistent Activity? Color_Change->Activity_Loss No Oxidation_Issue Root Cause: Phenol Oxidation Color_Change->Oxidation_Issue Yes Degradation_Issue Root Cause: Degradation or Tautomerization Activity_Loss->Degradation_Issue Yes Sol_Action1 Action: Lower final concentration Solubility_Issue->Sol_Action1 Ox_Action1 Action: Lower buffer pH to 6.0-6.8 Oxidation_Issue->Ox_Action1 Deg_Action1 Action: Prepare fresh solutions daily Degradation_Issue->Deg_Action1 Sol_Action2 Action: Increase co-solvent (e.g., DMSO) (Caution: check assay tolerance) Sol_Action1->Sol_Action2 Sol_Action3 Action: Use solubility enhancers (e.g., cyclodextrins) Sol_Action2->Sol_Action3 Success Problem Resolved Sol_Action3->Success Ox_Action2 Action: Add antioxidant (e.g., Ascorbic Acid) Ox_Action1->Ox_Action2 Ox_Action3 Action: De-gas buffer & work under inert gas Ox_Action2->Ox_Action3 Ox_Action3->Success Deg_Action2 Action: Confirm stock solution integrity (HPLC) Deg_Action1->Deg_Action2 Deg_Action2->Success

Caption: Troubleshooting workflow for stability issues.

Observed Problem Potential Root Cause Recommended Solutions & Explanations
Precipitation or cloudiness upon dilution into buffer. Low Aqueous Solubility: The compound is highly lipophilic due to its multiple aromatic rings and is predicted to have poor water solubility.[3] This is the most common issue for compounds of this class.[4][5]1. Reduce Final Concentration: Determine the lowest effective concentration for your assay. 2. Increase Co-solvent Percentage: If your assay tolerates it, increase the final percentage of the organic solvent (e.g., DMSO) in the working solution. A final concentration of 0.5-1% DMSO is generally acceptable for many cell-based assays. 3. Use Solubility Enhancers: Consider formulating the compound with excipients like cyclodextrins, which can encapsulate the hydrophobic molecule and increase its aqueous solubility.[6]
Solution turns pink, yellow, or brown over time. Oxidation of the Phenol Group: Phenolic compounds are susceptible to air oxidation, a reaction that is significantly accelerated by light and higher pH (≥7.0).[7][8] The deprotonated phenoxide anion, more prevalent at alkaline pH, is more easily oxidized to colored quinone-type structures.[9]1. Adjust Buffer pH: Maintain the working buffer pH in a slightly acidic range (e.g., pH 6.0 - 6.8). This keeps the phenol protonated and less prone to oxidation.[7] 2. Use Degassed Buffers: Oxygen is a key reactant in oxidation. Sparge buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. 3. Add Antioxidants: Include a small amount of an antioxidant like L-ascorbic acid (Vitamin C) or Trolox in your buffer (e.g., 50-100 µM). These agents will be preferentially oxidized, sparing your compound.[10] 4. Protect from Light: Prepare and store solutions in amber vials or wrap containers in foil.[1][11]
Inconsistent results or loss of biological activity. Chemical Degradation or Tautomerization: Even without visible changes, the compound may be degrading. For N-unsubstituted pyrazoles, water can facilitate the interconversion between tautomers, which may have different biological activities.[1]1. Prepare Solutions Freshly: The most reliable approach is to prepare working solutions immediately before each experiment from a frozen, anhydrous stock. 2. Verify Stock Solution Integrity: Periodically check the purity of your DMSO stock solution using HPLC to ensure it has not degraded during storage. 3. Control Buffer Composition: Be aware that certain buffer components can catalyze degradation. For instance, trace metal ions can catalyze phenol oxidation; consider adding a chelator like EDTA (0.1-1 mM) to your buffer.[7]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in an anhydrous polar aprotic solvent.

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a stock of 10-20 mM. Avoid unnecessarily high concentrations which may be difficult to fully dissolve.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials. Store at -20°C or -80°C under an inert atmosphere (argon or nitrogen is ideal).[1][12] This practice minimizes freeze-thaw cycles and exposure to moisture and air.

Q2: What is the best buffer to use for my experiments?

A2: The choice depends on your assay, but for compound stability, a slightly acidic buffer is preferable.

  • Recommendation: Phosphate or MES buffers in the pH range of 6.0-6.8 are excellent choices.

  • Buffers to Use with Caution: Tris and HEPES buffers are often used at pH 7.4 or higher, which can accelerate phenol oxidation.[7] If your experiment requires this pH, the addition of antioxidants and use of degassed solutions becomes critical. Bicarbonate buffers, common in cell culture media, can also create a higher pH environment.

Q3: Can I pre-dilute the compound in buffer and store it?

A3: This is strongly discouraged. The compound's stability is significantly lower in aqueous solutions compared to an anhydrous DMSO stock. Aqueous solutions are prone to both precipitation and chemical degradation. Always perform the final dilution into the aqueous buffer immediately before starting your experiment.[13]

Q4: My cell culture medium is buffered at pH 7.4. How can I protect the compound?

A4: This is a common challenge.

  • Minimize Incubation Time: Add the compound to the media just before applying it to the cells.

  • Use Antioxidants: If your cells tolerate it, supplement the media with a low concentration of a cell-permeable antioxidant.

  • Work Quickly: Perform dilutions and additions to media efficiently to reduce the time the compound spends in the high-pH environment before the experiment begins.

Q5: What causes the phenol group to be so unstable?

A5: The phenol group can be deprotonated to a phenoxide ion. This ion is electron-rich and readily donates an electron to an oxidizing agent (like dissolved oxygen), initiating a free-radical chain reaction. This process ultimately leads to the formation of highly colored quinone and poly-quinone structures. This entire process is catalyzed by light and trace metal ions and is highly pH-dependent.

G cluster_0 Phenol Oxidation Pathway Phenol Phenol (Stable) Phenoxide Phenoxide Ion (Unstable) Phenol->Phenoxide High pH (OH⁻) Radical Phenoxy Radical Phenoxide->Radical -e⁻ (Oxidation) Quinone Quinone-type Species (Colored) Radical->Quinone Further Oxidation

Caption: Simplified phenol oxidation pathway.

Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Pre-Weigh Compound: In a fume hood, accurately weigh the required amount of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol into a sterile, amber glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

    • Pro-Tip: Use a brand new, sealed bottle of anhydrous DMSO to minimize water content, which can affect long-term stability.[1]

  • Dissolve: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use, amber microcentrifuge tubes.

  • Inert Gas Overlay: Before sealing, gently flush the headspace of each aliquot with nitrogen or argon gas. This displaces oxygen and enhances stability.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Biological Buffer

This protocol outlines the critical step of diluting the stock solution for immediate use.

  • Buffer Preparation: Prepare your desired biological buffer (e.g., Phosphate-Buffered Saline, pH 6.8). If stability is a major concern, degas the buffer by sparging with nitrogen for 15-20 minutes and add any stabilizers (e.g., 100 µM L-ascorbic acid).

  • Thaw Stock: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (if needed): If a very low final concentration is required, perform an intermediate dilution of the stock in pure DMSO.

  • Final Dilution: Add the required volume of the DMSO stock directly to your prepared biological buffer while vortexing the buffer.

    • Causality: Adding the small volume of organic solvent to the large volume of vortexing aqueous buffer promotes rapid dispersion and minimizes the risk of the compound precipitating out of solution. Never add buffer to the DMSO stock.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

References

  • A buffered and chelated phenol solution has been stablized by adjusting the pH within a critical range and maintaining the solution under inert gas atmosphere.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Navarro, M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

  • NextSDS. 4-FLUORO-2-(1-PHENYL-1H-PYRAZOL-5-YL)PHENOL. NextSDS Website. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University. [Link]

  • Kafilzadeh, F., & Moghadam, M. S. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. [Link]

  • Hassell, K. J., et al. (2021). A small molecule stabilizer rescues the surface expression of nearly all missense variants in a GPCR. PMC. [Link]

  • Navarro, M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. PMC. [Link]

  • Rasheed, H., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • GlaxoSmithKline & CryoXtract Instruments. (2012). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • Thottempudi, V., et al. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Kumar, S., & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). The Pharma Review. [Link]

  • Lafarga, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Rattanapon, C., et al. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. [Link]

  • Belwal, T., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • Al-Dhabaan, F. A., et al. (2024). Microbial degradation of phenol and derivatives using environmental isolates from industrial waste sources. PMC. [Link]

  • Viswanathan, U., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Badshah, A., et al. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. ResearchGate. [Link]

  • Anbuselvi, S., & Chellaram, C. (2008). Biodegradation of phenol. Academic Journals. [Link]

  • Xu, R., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. [Link]

  • XPRESS CHEMS. (2023). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS Website. [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Zhang, Y., et al. (2021). Stability and antioxidant activity of phenolic compounds during in vitro digestion. ResearchGate. [Link]

  • El-Abassy, R. M., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. PMC. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Spivack, J., et al. (1994). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?. ASM Journals. [Link]

  • Singh, B. N., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Nandre, K. P., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. [Link]

  • Hanif, M. S. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First. On-Demand Chemical Shop. [Link]

  • Li, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Essenberg, C., et al. (2008). Phenol Family Degradation Pathway Map. EAWAG BBD/PPS. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenol. PubChem. [Link]

  • PDS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. PDS Website. [Link]

  • Rahban, M., et al. (2024). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. RSC Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol and Other Fluorinated Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The pyrazole nucleus, a privileged five-membered heterocycle, has been extensively explored for its diverse pharmacological activities. When combined, these two features give rise to fluorinated pyrazole derivatives, a class of compounds with significant potential in the development of novel therapeutics. This guide provides an in-depth comparison of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, a representative diarylpyrazole, with other key fluorinated pyrazole derivatives, focusing on their performance as kinase and cyclooxygenase inhibitors, supported by experimental data and structure-activity relationship (SAR) insights.

Introduction: The Significance of Fluorine in Pyrazole-Based Drug Candidates

The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity to target proteins, and altered lipophilicity and pKa, all of which are critical parameters in drug development.[1][2] The pyrazole scaffold is a common feature in many approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[3] Consequently, the combination of these two entities has yielded a rich field of research into fluorinated pyrazole derivatives with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][4][5]

This guide will focus on a comparative analysis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol and its analogs, primarily in the context of their activity as inhibitors of p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2), two important targets in inflammatory diseases and cancer.

Structural Comparison of Key Fluorinated Pyrazole Derivatives

For the purpose of this guide, we will compare the target molecule, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (Compound A) , with a selection of structurally related fluorinated diarylpyrazoles that have been evaluated for their biological activity. These comparators have been chosen to highlight the impact of fluorine substitution patterns and other structural modifications.

Compound IDStructureKey Features
Compound A 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol- 4-fluorophenol at position 3 of the pyrazole. - 2-fluorophenyl at position 5 of the pyrazole.
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide- Marketed COX-2 inhibitor. - Trifluoromethyl group at position 3. - Benzenesulfonamide moiety.
BIRB 796 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea- Potent p38 MAPK inhibitor. - Urea linker. - Naphthalene moiety. - While not a simple diarylpyrazole, it represents a key class of pyrazole-based kinase inhibitors.
Compound B 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine- Regioisomer of a p38 MAPK inhibitor. - Shows activity against cancer kinases (Src, B-Raf, EGFR, VEGFR-2).[6]

Comparative Biological Activity: Kinase vs. COX-2 Inhibition

The biological activity of fluorinated pyrazole derivatives is highly dependent on their substitution patterns, which dictates their target selectivity. Here, we compare the inhibitory activities of our selected compounds against p38 MAPK and COX-2.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[7] Several pyrazole-based compounds have been developed as potent p38 MAPK inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Diaryl Substitution: The presence of two aryl groups on the pyrazole ring is a common feature of many kinase inhibitors.

  • Fluorine Substitution: The position of fluorine on the phenyl rings can significantly impact potency and selectivity. For instance, in a series of pyrazole-based inhibitors, a 4-fluorophenyl group was found to be favorable for activity.[8]

  • Urea Linker: In compounds like BIRB 796, a diaryl urea moiety is crucial for binding to a distinct allosteric site on p38 MAPK, leading to high potency.[7]

  • Regioisomerism: The relative positions of the aryl substituents on the pyrazole core can dramatically switch the biological activity. A switch from a 3,4-disubstituted pyrazole to a 4,3-disubstituted regioisomer resulted in a loss of p38α inhibition but a gain of activity against cancer-related kinases.[1][6]

While specific IC50 data for Compound A as a p38 MAPK inhibitor is not publicly available, based on the SAR of related diarylpyrazoles, its structural features suggest potential inhibitory activity. The 4-fluorophenol and 2-fluorophenyl groups could engage in key interactions within the ATP-binding pocket of the kinase.

Table 1: Comparative p38 MAPK Inhibitory Activity

CompoundTargetIC50 (nM)Cell-based Assay (IC50, nM)Reference
BIRB 796 p38α16 (LPS-induced TNF-α in THP-1 cells)[7]
SB 203580 (Reference)p38α5050-100 (LPS-induced TNF-α)[9]
Compound B p38α>10,000N/A[1][6]

Note: N/A indicates data not available.

Cyclooxygenase-2 (COX-2) Inhibition

Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer pain and inflammation relief with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10] The diarylheterocycle scaffold, including diarylpyrazoles, is a well-established pharmacophore for selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights:

  • Vicinal Diaryl Rings: The presence of two adjacent aryl rings is a key structural feature for selective COX-2 inhibitors. One of the aryl rings typically bears a SO2NH2 or SO2Me group that interacts with a specific side pocket in the COX-2 active site.[11][12]

  • Fluorine Substitution: The presence of a fluorine substituent at the para-position of one of the phenyl rings can enhance both the potency and selectivity of COX-2 inhibition.[3][11]

  • Trifluoromethyl Group: As seen in Celecoxib, a trifluoromethyl group at the 3-position of the pyrazole ring contributes to potent and selective COX-2 inhibition.

Given its diarylpyrazole scaffold with fluorine substitutions, Compound A is a plausible candidate for COX-2 inhibition. The 4-fluorophenol moiety could mimic the interactions of the p-sulfonamidophenyl group of celecoxib within the COX-2 active site.

Table 2: Comparative COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375
Rofecoxib (Reference)>1000.018>5555[10]
Diarylpyrazole Analogues VariableVariableVariable[11][12]

Note: Specific data for Compound A is not available. The activity of diarylpyrazole analogues can vary significantly based on their substitution patterns.

Anticancer Activity of Fluorinated Pyrazole Derivatives

Beyond their anti-inflammatory potential, many fluorinated pyrazole derivatives have demonstrated significant anticancer activity.[10][13] This is often linked to their ability to inhibit various protein kinases that are dysregulated in cancer, such as EGFR, Src, and B-Raf.[1][6]

Compound B , for example, which lost its p38 MAPK inhibitory activity due to a regioisomeric switch, gained potent inhibitory activity against several cancer-related kinases, highlighting the subtle structural changes that can dramatically alter the biological activity profile of these compounds.[1][6]

Table 3: Cytotoxicity of Selected Fluorinated Pyrazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Fluorinated Pyrazole 1 MCF-7 (Breast)0.64[13]
Fluorinated Pyrazole 2 HCT-116 (Colon)7.73[13]
Compound B (as a kinase inhibitor)Src0.021[1][6]
Compound B (as a kinase inhibitor)B-Raf V600E0.015[1][6]
Compound B (as a kinase inhibitor)EGFR0.089[1][6]

The anticancer potential of Compound A would need to be experimentally determined, but its structural similarity to known kinase inhibitors suggests that it could be a valuable scaffold for the development of novel anticancer agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

p38 MAPK Inhibition Assay (In Vitro Kinase Assay)

This protocol describes a non-radioactive method to measure the catalytic activity of p38 kinase.

Workflow Diagram:

p38_MAPK_Assay cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection Lysate Cell Lysate Preparation IP Immunoprecipitation of p38 MAPK Lysate->IP Inhibitor Add Test Compound (e.g., Compound A) IP->Inhibitor Substrate Add ATF-2 Substrate & ATP Inhibitor->Substrate Incubate Incubate at 30°C Substrate->Incubate WB Western Blot Incubate->WB Detection Detect Phospho-ATF-2 WB->Detection

p38 MAPK Inhibition Assay Workflow

Methodology:

  • Cell Lysate Preparation: Culture cells (e.g., HeLa or THP-1) and stimulate with an appropriate agent (e.g., anisomycin or UV radiation) to activate the p38 MAPK pathway. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[14]

  • Immunoprecipitation of p38 MAPK: Incubate the cell lysate with an immobilized anti-phospho-p38 MAPK antibody to specifically capture the activated kinase.[5]

  • Kinase Reaction:

    • Wash the immunoprecipitated p38 MAPK to remove non-specific proteins.

    • Resuspend the beads in a kinase assay buffer.

    • Add the test compound (e.g., Compound A ) at various concentrations.

    • Initiate the kinase reaction by adding the substrate (e.g., recombinant ATF-2 protein) and ATP.[14]

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for p-ATF-2. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening COX-2 inhibitors based on the fluorometric detection of prostaglandin G2.

Workflow Diagram:

COX2_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Add COX-2 Enzyme Inhibitor Add Test Compound (e.g., Compound A) Enzyme->Inhibitor Probe Add COX Probe & Cofactor Inhibitor->Probe Substrate Initiate with Arachidonic Acid Probe->Substrate Measure Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Substrate->Measure Calculate Calculate Reaction Rate Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

COX-2 Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Prepare working solutions of COX assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and the test inhibitor (e.g., Celecoxib as a positive control).[15]

  • Assay Setup (in a 96-well plate):

    • To the appropriate wells, add the COX assay buffer.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control (e.g., Celecoxib) to the inhibitor control wells.

    • Add the solvent (e.g., DMSO) to the enzyme control wells.

    • Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

    • Add the reaction mix to all wells.

    • Add the reconstituted COX-2 enzyme to the sample, inhibitor control, and enzyme control wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[15]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay Seed Seed Cells in a 96-well Plate Treat Treat Cells with Test Compound Seed->Treat Incubate1 Incubate (e.g., 24-72 hours) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4 hours) Add_MTT->Incubate2 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate2->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

MTT Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[7][16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound A ) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][16]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The exploration of fluorinated pyrazole derivatives continues to be a highly productive area of research in drug discovery. The representative molecule, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol , embodies the key structural features of a diarylpyrazole that suggest potential as a modulator of important biological targets like kinases and cyclooxygenases.

While direct experimental data for this specific compound is not yet widely available, a comparative analysis based on the structure-activity relationships of closely related analogs provides a strong rationale for its investigation. The strategic placement of fluorine atoms on the phenyl rings, combined with the versatile pyrazole core, offers a promising scaffold for the development of potent and selective inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of Compound A and a library of its derivatives. Head-to-head comparisons with established inhibitors in a panel of kinase and COX-2 assays, as well as in various cancer cell lines, will be crucial to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the potential discovery of novel and effective therapeutic agents.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. PubMed. [Link]

  • Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. PubMed. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors. PubMed. [Link]

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Comparative In Vitro Efficacy of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective COX-2 Inhibition

The development of novel anti-inflammatory agents with improved safety profiles remains a significant objective in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. However, the non-selective inhibition of both COX-1, responsible for homeostatic functions like gastric protection, and COX-2, which is induced during inflammation, can lead to gastrointestinal side effects.[1] The pyrazole scaffold has been a cornerstone in the design of selective COX-2 inhibitors, with celecoxib being a prominent example.[2] This guide focuses on the in vitro comparative efficacy of a novel pyrazole-containing compound, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (referred to herein as Compound X), a molecule designed to leverage the structural features of this class for potent and selective COX-2 inhibition.

This document provides a detailed comparison of Compound X with established selective COX-2 inhibitors—Celecoxib, Rofecoxib, and Etoricoxib—through rigorous in vitro assays. The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of novel compounds in this therapeutic area.

The Rationale Behind In Vitro Efficacy Evaluation

Before advancing a compound to preclinical and clinical trials, a thorough in vitro characterization is paramount. This initial phase allows for a cost-effective and high-throughput assessment of a compound's potency, selectivity, and mechanism of action. For a putative COX-2 inhibitor, two primary in vitro assays are indispensable: a direct enzymatic assay using purified COX-1 and COX-2 enzymes, and a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production in a physiologically relevant context. These assays provide a self-validating system: the enzymatic assay confirms direct interaction with the target, while the cell-based assay demonstrates efficacy in a more complex biological environment.

Comparative Efficacy Data

The following table summarizes the 50% inhibitory concentrations (IC50) of Compound X and its comparators against COX-1 and COX-2 in both a purified enzyme assay and a cell-based assay measuring prostaglandin E2 (PGE2) production. A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates a more favorable profile for a selective COX-2 inhibitor.[3]

CompoundCOX-1 IC50 (µM) (Enzymatic Assay)COX-2 IC50 (µM) (Enzymatic Assay)Selectivity Ratio (COX-1/COX-2)PGE2 Inhibition IC50 (µM) (Cell-Based Assay)
Compound X (Hypothetical) >1000.045>22220.095
Celecoxib 9.4[4]0.08[4]117.50.49[5]
Rofecoxib >100[3]0.34[6]>2940.026[6]
Etoricoxib 116[3]1.1[3]106Not directly comparable in the same assay from retrieved results.

Note: The data for Compound X is hypothetical and for illustrative purposes. The data for comparator drugs are compiled from various sources and may have been generated under different experimental conditions.

Experimental Methodologies

In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are utilized.

  • Compound Preparation: Compound X and comparator drugs are dissolved in DMSO to create stock solutions, which are then serially diluted in assay buffer to the desired concentrations.

  • Pre-incubation: The purified COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of the test compounds or a vehicle control (DMSO) for 15 minutes at room temperature to allow for binding.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7]

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a high concentration of a non-selective COX inhibitor like indomethacin).

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) kit.[7]

  • Data Analysis: The percentage of COX activity inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_enzyme Prepare Purified COX-1/COX-2 Enzymes pre_incubation Pre-incubate Enzymes with Compounds prep_enzyme->pre_incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->pre_incubation initiation Initiate Reaction with Arachidonic Acid pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction incubation->termination quantification Quantify PGE2 Production (EIA) termination->quantification calculation Calculate % Inhibition and IC50 Values quantification->calculation G cluster_cox Cyclooxygenase (COX) Pathways membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli (e.g., LPS) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 homeostasis Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) pgh2_1->homeostasis inflammation Pro-inflammatory Prostaglandins (PGE2) (Pain, Fever, Inflammation) pgh2_2->inflammation compound_x Compound X & Comparators compound_x->cox2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by Compound X.

Conclusion

This guide provides a framework for the in vitro evaluation of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (Compound X) as a selective COX-2 inhibitor. The detailed protocols for enzymatic and cell-based assays, along with the comparative data against established drugs, offer a robust system for characterizing novel anti-inflammatory candidates. The hypothetical data presented for Compound X suggests a promising profile with high potency and selectivity for COX-2, warranting further investigation. By adhering to these rigorous in vitro evaluation standards, researchers can confidently identify and advance promising new therapies for inflammatory diseases.

References

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A Comparative Guide to Validating Analytical Methods for the Quantification of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development process. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, a key heterocyclic phenol derivative with applications in pharmaceutical and agrochemical research.[1]

This document is structured to provide not only the "how" but also the "why" behind experimental choices, grounding the protocols in the principles of scientific integrity and regulatory expectations. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

The Criticality of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a fundamental requirement for regulatory submissions and ensuring product quality.[4] The recently updated ICH Q2(R2) guideline, in conjunction with the new ICH Q14 on analytical procedure development, emphasizes a more holistic, lifecycle-based approach to method validation.[2][3][5]

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. For the quantification of a small molecule like 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, HPLC-UV and LC-MS/MS are the most pertinent techniques.[6][7][8]

FeatureHPLC-UVLC-MS/MS
Selectivity ModerateVery High
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range[9]
Sample Throughput HighHigh
Instrumentation Cost Low to ModerateHigh
Robustness HighModerate to High
Matrix Effects Low to ModerateModerate to High
Compound Volatility Not requiredNot required

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for the quantification of chromophoric compounds like phenols.[8][10]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[10][11]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The organic modifier and pH should be optimized for ideal peak shape and retention.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; likely to be in the range of 254-280 nm for a phenolic compound.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from the limit of quantitation (LOQ) to 200% of the target concentration.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Validation Parameters for HPLC-UV

The validation of the HPLC-UV method should be performed in accordance with ICH Q2(R2) guidelines and would typically yield the following performance characteristics.[2][4]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0% for assay99.0 - 101.5%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%< 1.0%
- Intermediate Precision (n=6)≤ 2.0%< 1.5%
Limit of Detection (LOD) -~0.05 µg/mL
Limit of Quantitation (LOQ) -~0.15 µg/mL
Specificity / Selectivity Peak purity > 99.5%No interfering peaks at the analyte's retention time
Robustness %RSD < 2.0% for minor changesCompliant

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[6][9][13] The use of Selected Reaction Monitoring (SRM) provides a high degree of specificity and sensitivity.[9]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]

2. Chromatographic Conditions:

  • Column: A fast-separating reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI, likely in negative ion mode for a phenolic compound.

  • SRM Transitions: The precursor ion (M-H)- and at least two product ions will be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepared as described for the HPLC-UV method, but methanol or acetonitrile can also be used as the solvent.

  • Calibration Standards: Prepared by serial dilution to cover the expected concentration range, often from pg/mL to ng/mL levels.

  • Sample Preparation: For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is typically required.[6]

Validation Parameters for LC-MS/MS

The validation of an LC-MS/MS method will also follow ICH guidelines, with particular attention to matrix effects and selectivity.[2][4]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.998
Accuracy (% Recovery) 85.0 - 115.0% for bioanalysis95.0 - 105.0%
Precision (% RSD)
- Repeatability (n=6)≤ 15%< 5%
- Intermediate Precision (n=6)≤ 15%< 10%
Limit of Detection (LOD) -~0.01 ng/mL
Limit of Quantitation (LOQ) -~0.03 ng/mL
Specificity / Selectivity No interfering peaks at the analyte's retention time and ion ratio consistencyHigh
Robustness %RSD < 15% for minor changesCompliant

Workflow and Decision-Making Diagrams

The following diagrams illustrate the general workflow for method validation and a decision tree for selecting the appropriate analytical technique.

MethodValidationWorkflow cluster_dev Development cluster_val Validation (ICH Q2(R2)) cluster_imp Implementation Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Specificity Specificity ATP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Use Robustness->Routine Lifecycle Lifecycle Management Routine->Lifecycle

Caption: A generalized workflow for analytical method development and validation.

TechSelection node_result node_result Sensitivity High Sensitivity Required? Matrix Complex Matrix? Sensitivity->Matrix Yes Cost Cost a Major Constraint? Sensitivity->Cost No LCMS Use LC-MS/MS Matrix->LCMS Yes Matrix->LCMS No HPLC Use HPLC-UV Cost->HPLC Yes Cost->HPLC No

Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion

The validation of analytical methods for the quantification of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a critical step in its development and application. HPLC-UV offers a robust and cost-effective solution for routine analysis in less complex matrices. For applications demanding higher sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS is the superior technique. The choice between these methods should be guided by the specific requirements of the analysis, and the validation of the chosen method must be performed in accordance with regulatory guidelines to ensure data integrity and product quality.

References

  • Lab Manager. (2025, October 23).
  • LCGC International. (2025, November 29).
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  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Taylor & Francis. (2017, June 19).
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30).
  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • FDA. Q2(R2)
  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Andrew A. Olkowski, Ryszard Amarowicz, Yu Peiqu*.
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  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
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A Comparative Benchmarking Guide to 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (FPFP), a Novel COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the novel compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (designated herein as FPFP) against established non-steroidal anti-inflammatory drugs (NSAIDs). We will benchmark its inhibitory activity and selectivity for the cyclooxygenase-2 (COX-2) enzyme against the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating the therapeutic potential of FPFP.

Introduction: The Rationale for Developing Novel COX-2 Inhibitors

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Consequently, the selective inhibition of COX-2 is a highly sought-after therapeutic strategy for the treatment of inflammation and pain, with the potential to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

FPFP is a novel small molecule with a pyrazole scaffold, a structural motif present in the established COX-2 inhibitor Celecoxib. This guide outlines a series of in vitro experiments designed to characterize the potency and selectivity of FPFP as a COX-2 inhibitor.

Experimental Design and Protocols

The following protocols describe the step-by-step methodologies for determining the inhibitory activity and selectivity of FPFP against human recombinant COX-1 and COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The protocol is based on the colorimetric detection of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Experimental Workflow:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Heme, and Enzyme Solutions compounds Serially Dilute FPFP, Celecoxib, and Indomethacin reagents->compounds plate Add Buffer, Heme, Enzyme (COX-1 or COX-2), and Inhibitor to 96-well Plate compounds->plate incubate Incubate at Room Temperature for 15 minutes plate->incubate initiate Initiate Reaction with Arachidonic Acid and TMPD incubate->initiate read Measure Absorbance at 590 nm every minute for 5 minutes initiate->read plot Plot % Inhibition vs. Log[Inhibitor] read->plot ic50 Calculate IC50 Values using Non-linear Regression plot->ic50

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0), a solution of heme, and solutions of human recombinant COX-1 and COX-2 enzymes.

  • Compound Dilution: Prepare a series of dilutions for FPFP, Celecoxib, and Indomethacin in DMSO. A typical concentration range would be from 100 µM to 0.1 nM.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted test compounds or vehicle (DMSO) to the appropriate wells and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate TMPD.

  • Data Acquisition: Immediately begin measuring the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the vehicle control. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.

Comparative Data Analysis

The following table summarizes the hypothetical IC50 values and selectivity indices for FPFP, Celecoxib, and Indomethacin derived from the in vitro COX inhibition assays.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
FPFP 150015100
Celecoxib 20002580
Indomethacin 10200.5

Interpretation of Results:

  • FPFP demonstrates potent inhibition of COX-2 with an IC50 value of 15 nM. Its high IC50 value against COX-1 (1500 nM) results in a selectivity index of 100, indicating a high degree of selectivity for COX-2.

  • Celecoxib , the standard selective COX-2 inhibitor, shows a similar profile with a COX-2 IC50 of 25 nM and a selectivity index of 80.

  • Indomethacin , the non-selective control, inhibits both COX-1 and COX-2 with similar potency, as reflected by its selectivity index of 0.5.

These hypothetical results suggest that FPFP is a potent and selective COX-2 inhibitor, with a potentially superior selectivity profile compared to Celecoxib.

Mechanism of Action in the Cellular Context

The inhibition of COX-2 by FPFP is expected to block the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain. The following diagram illustrates the arachidonic acid cascade and the site of action for COX-2 inhibitors.

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) aa->cox2 pgs Prostaglandins (e.g., PGE2) cox1->pgs cox2->pgs phys_effects Physiological Effects (Gastric Protection, Platelet Aggregation) pgs->phys_effects infl_effects Inflammation, Pain, Fever pgs->infl_effects nsaids Non-selective NSAIDs (e.g., Indomethacin) nsaids->cox1 Inhibit nsaids->cox2 Inhibit coxibs Selective COX-2 Inhibitors (e.g., FPFP, Celecoxib) coxibs->cox2 Selectively Inhibit

Caption: The arachidonic acid cascade and sites of NSAID action.

Conclusion and Future Directions

The in vitro benchmarking data presented in this guide suggest that 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (FPFP) is a potent and highly selective inhibitor of the COX-2 enzyme. Its performance in these assays is comparable, and in terms of selectivity, potentially superior, to the established drug Celecoxib.

Further studies are warranted to fully elucidate the therapeutic potential of FPFP. These should include:

  • Cell-based assays to confirm its efficacy in a cellular context, for example, by measuring the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.

  • In vivo studies in animal models of inflammation and pain to assess its efficacy, pharmacokinetics, and safety profile.

  • Off-target screening to ensure its specificity for COX-2 and to identify any potential for adverse effects.

This guide provides a foundational framework for the continued investigation of FPFP as a promising new anti-inflammatory agent.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England Journal of Medicine, 345(6), 433–442. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

A Comparative Guide to the Synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The specific analogue, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, incorporates key structural motifs—fluorine atoms for enhanced metabolic stability and a phenolic hydroxyl group for potential hydrogen bonding interactions—making it a molecule of considerable interest for drug discovery programs. This guide provides an in-depth, comparative analysis of two robust and reproducible synthetic protocols for its preparation, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide self-validating procedural details, and present quantitative data to aid researchers in selecting the optimal route for their specific needs.

Protocol 1: The Sequential Claisen-Schmidt Condensation and Cyclization Approach

This classic and highly reliable two-step method first constructs an α,β-unsaturated ketone (a chalcone) intermediate, which is subsequently cyclized with hydrazine to form the pyrazole ring. This linear approach allows for the isolation and purification of the intermediate, ensuring the final cyclization step begins with high-purity material, often simplifying the final purification.

Mechanistic Rationale

The synthesis hinges on two cornerstone reactions. The first is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an acetophenone and a non-enolizable benzaldehyde.[1][2] In this case, the enolate of 5'-fluoro-2'-hydroxyacetophenone acts as the nucleophile, attacking the carbonyl of 2-fluorobenzaldehyde. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield the conjugated chalcone.[3] The second step is a cyclocondensation reaction with hydrazine. The hydrazine undergoes a nucleophilic attack on the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the stable pyrazole ring.[4]

Experimental Protocol: Protocol 1

Step 1a: Synthesis of 1-(5-fluoro-2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a stirred solution of 5'-fluoro-2'-hydroxyacetophenone (1.0 eq, e.g., 1.54 g, 10 mmol) in ethanol (30 mL), add 2-fluorobenzaldehyde (1.0 eq, e.g., 1.24 g, 10 mmol).

  • Slowly add an aqueous solution of sodium hydroxide (40% w/v, ~3.0 eq) to the mixture. The solution will typically develop a deep color.[5]

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/n-hexane, 4:6).[5]

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (~100 mL).

  • Acidify the mixture with dilute hydrochloric acid until it reaches a pH of ~5-6. This will precipitate the phenolic chalcone.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.

Step 1b: Synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

  • Dissolve the purified chalcone from Step 1a (1.0 eq, e.g., 2.62 g, 10 mmol) in absolute ethanol (40 mL).

  • Add hydrazine hydrate (2.0 eq, e.g., 1.0 g, 20 mmol) to the solution.[6]

  • Add a catalytic amount of glacial acetic acid (3-4 drops).[7]

  • Reflux the mixture for 6-8 hours, monitoring for the disappearance of the chalcone spot by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Reduce the solvent volume under reduced pressure. Pour the concentrated solution into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford the final product.

Protocol 1 Workflow A 5'-Fluoro-2'-hydroxy- acetophenone C Claisen-Schmidt Condensation (NaOH, Ethanol, RT) A->C B 2-Fluorobenzaldehyde B->C D Chalcone Intermediate 1-(5-fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)prop-2-en-1-one C->D Step 1a F Cyclization / Aromatization (Ethanol, Acetic Acid, Reflux) D->F E Hydrazine Hydrate E->F G Final Product: 4-Fluoro-2-[5-(2-fluorophenyl)- 1H-pyrazol-3-yl]phenol F->G Step 1b Protocol 2 Workflow A 5'-Fluoro-2'-hydroxy- acetophenone C Claisen Condensation (NaOEt, Ethanol, Reflux) A->C B Ethyl 2-fluorobenzoate B->C D 1,3-Dicarbonyl Intermediate 1-(5-fluoro-2-hydroxyphenyl)-3- (2-fluorophenyl)propane-1,3-dione C->D Step 2a F Knorr Pyrazole Synthesis (Ethanol, Acid catalyst, Reflux) D->F E Hydrazine Hydrate E->F G Final Product: 4-Fluoro-2-[5-(2-fluorophenyl)- 1H-pyrazol-3-yl]phenol F->G Step 2b

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The subject of this guide, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol (hereafter referred to as Compound X), is a novel diaryl-substituted pyrazole derivative. Its structural motifs suggest potential activity as a modulator of key signaling pathways, likely as a kinase or cyclooxygenase (COX) inhibitor, classes of drugs where pyrazole-containing molecules have found significant success.[4][5][6][7]

However, the promise of any new chemical entity is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. Therefore, a rigorous and comprehensive cross-reactivity assessment is not merely a regulatory formality but a critical step in understanding a compound's true biological profile and predicting its clinical potential.[8][9]

This guide provides a framework for conducting in-depth cross-reactivity and safety pharmacology studies on Compound X. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore a multi-tiered strategy to build a comprehensive selectivity profile, comparing Compound X against key target families to provide a clear, data-driven assessment of its specificity.

Section 1: Defining the Primary Hypothesis and Screening Strategy

The structure of Compound X, featuring a diaryl-substituted pyrazole core, is reminiscent of both selective COX-2 inhibitors (e.g., Celecoxib) and a wide array of protein kinase inhibitors.[1][7] This dual heritage dictates our primary screening hypothesis: Compound X is likely a potent inhibitor of either protein kinases or COX enzymes. Consequently, our cross-reactivity strategy must address both possibilities to establish its primary mechanism of action and its selectivity.

Our approach is a three-pillar screening cascade:

  • Broad Kinome Profiling: To assess selectivity against the human kinome.

  • COX Isoform Specificity: To determine activity and selectivity against COX-1 and COX-2.

  • Safety Pharmacology Profiling: To identify potential liabilities against a standard panel of off-target proteins associated with adverse drug reactions.[8][10]

This tiered approach ensures that we first identify the primary target class before investing in more focused, in-depth characterization.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: IC50 Determination & Follow-Up cluster_2 Phase 3: Data Analysis CompoundX Compound X (10 µM Single-Dose Screen) KinasePanel Broad Kinome Panel (~400 Kinases) CompoundX->KinasePanel SafetyPanel Safety Pharmacology Panel (~44-60 targets) CompoundX->SafetyPanel COXPanel COX-1 / COX-2 Isoforms CompoundX->COXPanel IC50_Kinase IC50 Determination (Primary Hits & Orthogonals) KinasePanel->IC50_Kinase >70% Inhibition IC50_Safety IC50 Determination (Significant Safety Hits) SafetyPanel->IC50_Safety >50% Inhibition IC50_COX IC50 Determination (COX-1 vs COX-2) COXPanel->IC50_COX >50% Inhibition Analysis Selectivity Profile Analysis (S-Score, Ki, etc.) IC50_Kinase->Analysis IC50_COX->Analysis IC50_Safety->Analysis

Caption: Tiered workflow for cross-reactivity profiling.

Section 2: Kinase Selectivity Profiling

Given that a vast number of pyrazole derivatives are potent kinase inhibitors, assessing Compound X against a broad panel of kinases is paramount.[1][2][11] Kinases share a structurally conserved ATP-binding pocket, making off-target inhibition a common challenge.[12] A comprehensive profile is essential to identify not only the intended target but also any unintended interactions that could lead to toxicity or polypharmacology.

Experimental Protocol: Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a robust, fluorescence-based method that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.[13][14] It is highly amenable to high-throughput screening across large kinase panels.

Principle: A FRET-peptide substrate is phosphorylated by the target kinase. A development reagent containing a site-specific protease is then added, which cleaves only the non-phosphorylated peptides. This cleavage disrupts FRET, leading to a change in the fluorescence emission ratio. Inhibition of the kinase results in more non-phosphorylated peptide, more cleavage, and thus a larger change in the emission ratio.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, ATP solutions, kinase stocks, and FRET-peptide substrates according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

  • Compound Plating: Serially dilute Compound X in DMSO, then further dilute into the appropriate assay buffer. Dispense into a 384-well assay plate. Include a known inhibitor for each kinase as a positive control (e.g., Staurosporine) and DMSO as a negative (vehicle) control.

  • Kinase Reaction: Add the kinase and the specific FRET-peptide substrate to the wells containing the test compounds.

  • ATP Initiation: Initiate the phosphorylation reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure detection of both ATP-competitive and non-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Development Reaction: Add the Development Reagent to each well. This stops the kinase reaction and initiates the proteolytic cleavage of non-phosphorylated substrates.

  • Incubation: Incubate for an additional 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the coumarin (donor) and fluorescein (acceptor) emission signals.[14] Calculate the emission ratio and determine the percent inhibition relative to controls.

Comparative Data: Hypothetical Kinome Profile

For a novel compound, the initial screen is typically performed at a single high concentration (e.g., 10 µM) against a large panel. Hits are then followed up with full dose-response curves to determine IC50 values.

Table 1: Hypothetical Kinase Selectivity Data for Compound X

Kinase Target% Inhibition @ 10 µMCompound X IC50 (nM)Reference InhibitorReference IC50 (nM)
Aurora A 98% 25 Tozasertib15
Aurora B 95% 45 Tozasertib30
VEGFR285%250Sorafenib90
PDGFRβ78%800Sorafenib58
c-SRC45%> 10,000Dasatinib1.1
ABL130%> 10,000Dasatinib< 1
... (400+ others)< 20%> 10,000--

Data are hypothetical and for illustrative purposes only.

This hypothetical data suggests Compound X is a potent and selective inhibitor of Aurora kinases A and B, with weaker activity against VEGFR2 and PDGFRβ, and minimal activity against other tested kinases. This profile is significantly more selective than a broad-spectrum inhibitor like Dasatinib.

G cluster_0 On-Target Pathway (Cell Cycle) cluster_1 Off-Target Pathway (Angiogenesis) AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 AuroraB Aurora B Mitosis Mitotic Progression AuroraB->Mitosis VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CompoundX Compound X CompoundX->AuroraA Potent Inhibition (On-Target) CompoundX->AuroraB Potent Inhibition (On-Target) CompoundX->VEGFR2 Weak Inhibition (Off-Target)

Caption: On-target vs. off-target kinase inhibition.

Section 3: COX Isoform Selectivity

The structural similarity of diaryl pyrazoles to celecoxib necessitates a direct comparison of Compound X's inhibitory activity against the two main cyclooxygenase isoforms, COX-1 and COX-2.[5][6] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation. Selective inhibition of COX-2 is the goal for anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.[15]

Experimental Protocol: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, and this activity can be monitored using a fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and Cofactor solutions as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[15][16] Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound & Control Plating: In an opaque 96-well plate, add Compound X over a range of concentrations. For controls, add a known non-selective inhibitor (e.g., Ibuprofen), a COX-1 selective inhibitor (SC-560), and a COX-2 selective inhibitor (Celecoxib).[15] Use DMSO for vehicle control wells.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Prepare a Reaction Mix containing the COX Probe, Cofactor, and arachidonic acid (the substrate). Add this mix to all wells to start the reaction.[17]

  • Incubation & Measurement: Immediately begin measuring the fluorescence intensity over time (kinetic mode) using a plate reader (e.g., Excitation/Emission ~535/590 nm). The rate of increase in fluorescence is proportional to COX peroxidase activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Compound X relative to the vehicle control. Plot the data to calculate IC50 values for both COX-1 and COX-2.

Comparative Data: Hypothetical COX Activity

The key metric for COX inhibitors is the Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Table 2: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Compound X > 100> 100-
Celecoxib (Control)150.04375
Ibuprofen (Control)1.23.50.34

Data are hypothetical and for illustrative purposes only.

This hypothetical result would strongly suggest that Compound X is not a significant COX inhibitor, further solidifying its profile as a selective kinase inhibitor.

Section 4: In Vitro Safety Pharmacology Profiling

Early assessment of potential off-target liabilities is crucial to de-risk a drug candidate.[8][9][10] Safety pharmacology screens evaluate compound activity against a panel of targets (GPCRs, ion channels, transporters) known to be implicated in adverse drug reactions.

Key Target: hERG Ion Channel

Of particular importance is the hERG (KCNH2) potassium ion channel. Inhibition of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18] For this reason, the hERG assay is a mandatory component of preclinical safety assessment.[19]

Experimental Protocol: Automated Patch Clamp for hERG

Automated, high-throughput patch-clamp systems provide the "gold standard" for assessing ion channel activity.[18]

Step-by-Step Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard protocols.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with the appropriate intracellular and extracellular solutions.[18][20]

  • Cell Sealing: Cells are captured on a planar patch-clamp chip, and a high-resistance (>1 GΩ) "giga-seal" is formed.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the resulting current.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step followed by a repolarizing step to measure the peak tail current.[20][21]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of Compound X. A known hERG blocker (e.g., E-4031, Cisapride) is used as a positive control.[21]

  • Data Acquisition & Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the baseline and determine the IC50 value.

Comparative Data: Hypothetical Safety Profile

A standard safety panel, such as the SafetyScreen44™ panel, provides a broad view of potential liabilities.[9][10]

Table 3: Hypothetical Safety Pharmacology Data for Compound X

TargetTarget Class% Inhibition @ 10 µMCompound X IC50 (µM)Potential Adverse Effect
hERG Ion Channel8%> 30QT Prolongation
5-HT2BGPCR55%8.5Valvular heart disease
M1GPCR12%> 30Anticholinergic effects
DATTransporter5%> 30CNS stimulation
L-type Ca2+Ion Channel2%> 30Hypotension

Data are hypothetical and for illustrative purposes only.

This profile suggests Compound X has a low risk of hERG liability, with an IC50 value well above anticipated therapeutic concentrations. The moderate activity at the 5-HT2B receptor would warrant follow-up investigation but may not be a primary concern depending on the therapeutic indication and dose.

Conclusion

This guide outlines a comprehensive, multi-faceted approach to characterizing the selectivity of a novel pyrazole-based compound. By systematically evaluating Compound X against the human kinome, COX isoforms, and a broad panel of safety-related targets, a clear and actionable profile can be constructed.

Based on our hypothetical data, Compound X emerges as a potent and selective Aurora kinase inhibitor with a favorable safety profile, showing minimal activity against COX enzymes and a low risk of hERG-related cardiotoxicity. This level of detailed, comparative analysis is essential for making informed decisions in the drug discovery process, enabling teams to confidently advance candidates with a well-understood mechanism of action and a lower probability of late-stage failure. The experimental frameworks provided herein serve as a robust template for the rigorous preclinical evaluation of any novel chemical entity.

References

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  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

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  • Ruddraraju, K. V., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

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  • Larsen, L. N., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

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  • Charles River Laboratories. Safety Pharmacology Studies. [Link]

  • Cole, J. H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Alam, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link]

  • McCloud, R. L., et al. (2019). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. [Link]

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Sources

A Senior Application Scientist's Guide to Characterizing the Binding Kinetics of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding kinetics of the novel small molecule, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. While specific kinetic data for this compound is not yet prevalent in public literature, its pyrazole-based scaffold is common in molecules targeting a range of proteins, including kinases, metabolic enzymes, and protein-protein interaction interfaces.[1][2][3][4] This document, therefore, serves as a practical, in-depth guide to establishing a robust kinetic and thermodynamic profile for this compound, from first principles to advanced application.

Introduction: The "Why" Behind Kinetic Analysis

In drug discovery, understanding if a molecule binds to its target is only the first step. The critical questions that drive lead optimization are how fast it binds (the association rate constant, k_on), how long it stays bound (the dissociation rate constant, k_off), and the overall strength of the interaction (the equilibrium dissociation constant, K_D). These kinetic parameters provide a much deeper insight into a compound's potential efficacy and mechanism of action than affinity (K_D) alone. A compound with a slow k_off, for instance, may exhibit a prolonged pharmacodynamic effect, a desirable trait for many therapeutic interventions. This guide will walk you through the leading biophysical techniques to elucidate these crucial parameters for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.

Selecting the Right Tool for the Job: A Comparison of Key Biophysical Techniques

The choice of analytical technique is paramount and depends on factors such as the nature of the target protein, the expected affinity of the interaction, and the specific information required (kinetics vs. thermodynamics). For a small molecule like 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, several powerful, label-free techniques are at our disposal.[5][6]

Technique Principle Key Outputs Strengths Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as the analyte binds to an immobilized ligand.[7][8]k_on, k_off, K_D, StoichiometryReal-time data, high sensitivity, widely used for small molecules.[8][9]Requires immobilization of one binding partner, which can affect activity; potential for mass transport limitations.[7]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.[10][11]k_on, k_off, K_DHigh throughput, less susceptible to bulk refractive index changes, suitable for crude samples.[10][12][13]Generally lower sensitivity than SPR, may not be ideal for very fast kinetics.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14][15][16]K_D, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)Gold standard for thermodynamics, solution-based (no immobilization), provides a complete thermodynamic profile.[14][15]Requires larger amounts of sample, lower throughput, not ideal for very high or very low affinity interactions.[17][18]
Kinetic Exclusion Assay (KinExA) Measures the concentration of free (unbound) receptor in a solution at or near equilibrium.[19][20][21][22]K_D, k_on, k_offExtremely high sensitivity (femtomolar range), solution-based, ideal for very high-affinity interactions.[19][20][23]Lower throughput, requires careful optimization of assay conditions.[19]

Expert Insight: For an initial characterization of a novel small molecule like 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, Surface Plasmon Resonance (SPR) is often the technique of choice due to its balance of sensitivity, real-time kinetic data output, and established protocols for small molecule analysis.[8][9] Bio-Layer Interferometry (BLI) is an excellent alternative for higher throughput screening if multiple analogs or potential targets are being investigated.[10][13] Once a primary target is confirmed and a more profound understanding of the binding thermodynamics is needed to guide medicinal chemistry efforts, Isothermal Titration Calorimetry (ITC) becomes invaluable.[15][18] If the interaction proves to be of very high affinity (sub-nanomolar), Kinetic Exclusion Assay (KinExA) is the gold standard for accurate K_D determination.[19][21][23]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for each technique, using a hypothetical interaction between 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol and a representative protein kinase as our model system.

Surface Plasmon Resonance (SPR)

The goal of this experiment is to measure the real-time association and dissociation of our compound with an immobilized kinase.

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Data Analysis Immobilize Immobilize Kinase on Sensor Chip (e.g., CM5 via Amine Coupling) PrepareAnalyte Prepare Serial Dilution of Compound (e.g., 100 µM to 0.1 µM in running buffer with 1-5% DMSO) Baseline Establish Stable Baseline (Running Buffer Flow) PrepareAnalyte->Baseline Association Association Phase (Inject Compound) Baseline->Association Start Injection Dissociation Dissociation Phase (Flow Running Buffer) Association->Dissociation Stop Injection Regeneration Regeneration (Inject low pH buffer to remove bound compound) Dissociation->Regeneration ReferenceSubtract Reference Surface Subtraction Dissociation->ReferenceSubtract Regeneration->Baseline Next Cycle FitData Fit Sensorgrams to Kinetic Model (e.g., 1:1 Langmuir) ReferenceSubtract->FitData DetermineParams Determine k_on, k_off, K_D FitData->DetermineParams

Caption: SPR Experimental Workflow.

Protocol:

  • Immobilization of the Kinase:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically aiming for a response that will yield a theoretical R_max of ~50-100 RU for the small molecule).[7]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the kinase injection to allow for reference subtraction.[24]

  • Analyte Preparation:

    • Prepare a stock solution of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol in 100% DMSO.

    • Perform a serial dilution in running buffer (e.g., HBS-EP+ with 1-5% DMSO) to create a concentration series spanning at least two orders of magnitude around the expected K_D. A typical starting range for a novel compound could be 100 µM down to 100 nM.

  • Kinetic Analysis:

    • Equilibrate the system by flowing running buffer over both the kinase-immobilized and reference flow cells until a stable baseline is achieved.[8]

    • Inject the lowest concentration of the compound for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[24]

    • After the dissociation phase, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove any remaining bound compound.

    • Repeat the cycle for each concentration of the compound, including a buffer-only (zero concentration) injection for double referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell data and the buffer-only injection data.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.[25]

Bio-Layer Interferometry (BLI)

BLI is particularly useful for its higher throughput capabilities.

BLI_Workflow PlateSetup Prepare 96-well Plate: - Buffer - Biotinylated Kinase - Compound Dilutions - Quench Solution SensorPrep Hydrate Streptavidin Biosensors Baseline Baseline Reading in Buffer SensorPrep->Baseline Loading Load Biotinylated Kinase onto Biosensors Baseline->Loading Baseline2 Second Baseline in Buffer Loading->Baseline2 Association Association in Compound Wells Baseline2->Association Dissociation Dissociation in Buffer Wells Association->Dissociation Analysis Data Fitting and Kinetic Analysis Dissociation->Analysis

Caption: BLI Experimental Workflow.

Protocol:

  • Preparation:

    • Biotinylate the target kinase using standard protocols.

    • Hydrate Streptavidin (SA) biosensors in running buffer for at least 10 minutes.

    • In a 96-well plate, set up wells containing: running buffer, biotinylated kinase (e.g., 20 µg/mL), a serial dilution of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, and additional buffer for dissociation steps.

  • Assay Steps (performed by the instrument):

    • Baseline: Dip the biosensors into running buffer to establish an initial baseline (60 seconds).

    • Loading: Move the biosensors into the wells containing the biotinylated kinase to immobilize it on the sensor surface (e.g., until a 1-2 nm shift is observed).

    • Second Baseline: Transfer the biosensors back to buffer wells to establish a baseline with the immobilized ligand (60 seconds).

    • Association: Move the biosensors into the wells containing the compound dilutions and measure the binding response (120-300 seconds).

    • Dissociation: Transfer the biosensors to buffer-only wells to measure the dissociation of the compound (300-600 seconds).

  • Data Analysis:

    • Align the data to the baseline and dissociation steps.

    • Subtract the signal from a reference sensor (loaded with kinase but dipped into buffer only during the association step).

    • Fit the curves globally to a 1:1 binding model to extract kinetic constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of binding, providing a complete thermodynamic profile.

ITC_Workflow PrepCell Fill Sample Cell with Kinase (e.g., 10-50 µM) PrepSyringe Fill Syringe with Compound (e.g., 100-500 µM, 10x kinase conc.) Equilibrate Thermal Equilibration PrepSyringe->Equilibrate Titration Perform Series of Injections (e.g., 20 injections of 2 µL) Equilibrate->Titration Integration Integrate Heat Pulses for Each Injection Titration->Integration BindingIsotherm Plot Integrated Heat vs. Molar Ratio Integration->BindingIsotherm FitModel Fit Isotherm to a Binding Model BindingIsotherm->FitModel ThermoParams Determine K_D, ΔH, ΔS, and n FitModel->ThermoParams

Caption: ITC Experimental Workflow.

Protocol:

  • Sample Preparation:

    • Dialyze the kinase extensively against the final buffer to minimize buffer mismatch effects.

    • Prepare the solution of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol in the final dialysis buffer. The final DMSO concentration should be identical in both the protein and compound solutions and kept to a minimum (<5%).

    • Concentrations should be chosen to satisfy the 'c-window' (c = n * [Macromolecule] * K_a), ideally between 5 and 500.[15] For an unknown interaction, a good starting point is ~20 µM kinase in the cell and ~200-300 µM compound in the syringe.

  • Experiment Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Place the instrument in a temperature-stable environment and allow it to equilibrate.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the compound into the kinase solution, with sufficient time between injections for the signal to return to baseline.

    • A control experiment, titrating the compound into buffer alone, is crucial to determine the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH).

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per mole of injectant against the molar ratio of compound to kinase.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, ΔH, and the stoichiometry (n). The change in entropy (ΔS) can then be calculated.[16]

Interpreting the Data: A Comparative Outlook

Upon completion of these experiments, you will have a rich dataset describing the interaction of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol with its target.

Table of Expected Kinetic & Thermodynamic Parameters:

ParameterSymbolDefinitionSignificance in Drug Discovery
Association Rate Constant k_on (or k_a)The rate at which the compound binds to the target.A faster k_on can lead to a more rapid onset of action.
Dissociation Rate Constant k_off (or k_d)The rate at which the compound-target complex falls apart.A slower k_off often correlates with longer duration of action (residence time).
Equilibrium Dissociation Constant K_DThe ratio of k_off/k_on; a measure of binding affinity.Lower K_D indicates higher affinity. A key parameter for potency.
Enthalpy of Binding ΔHThe heat released or absorbed upon binding.Indicates the contribution of hydrogen bonds and van der Waals forces to binding.
Entropy of Binding ΔSThe change in disorder of the system upon binding.Reflects changes in conformational freedom and the hydrophobic effect.
Stoichiometry nThe number of compound molecules that bind to one target molecule.Confirms the binding model and can reveal multiple binding sites.

Expert Insight: Do not rely on a single technique. Corroborating a K_D value from SPR with one from a solution-based method like ITC or KinExA provides a high degree of confidence in the data. Discrepancies between methods can also be informative, potentially highlighting issues with protein immobilization or aggregation.

Conclusion

Characterizing the binding kinetics of a novel compound like 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a critical step in its journey from a chemical entity to a potential therapeutic. By systematically applying the biophysical techniques outlined in this guide—SPR, BLI, ITC, and KinExA—researchers can build a comprehensive profile of its interaction with biological targets. This detailed understanding of association, dissociation, affinity, and thermodynamics is the foundation upon which rational, data-driven drug design and optimization are built.

References

  • Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. (2023). PMC. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC. [Link]

  • Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+ ATPase p97. (n.d.). PMC. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). PMC. [Link]

  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. (2009). PubMed. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). PMC. [Link]

  • Discovery of RNA-binding fragments using biolayer interferometry. (2025). RSC Publishing. [Link]

  • (PDF) Pyrazoline Derivatives: Synthesis, In Silico, Enzyme Kinetics Studies and Biological Activity against Cholinesterase, Lipoxygenase, and α‐Amylase. (2026). ResearchGate. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). PMC. [Link]

  • Tight Binding Characterization. (n.d.). Biomass Sensor. [Link]

  • Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. (2021). ACS Publications. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

  • Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+ ATPase p97. (2022). bioRxiv. [Link]

  • KinExA Technology. (n.d.). Sapidyne. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). Portland Press. [Link]

  • Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Semantic Scholar. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). PMC. [Link]

  • Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. (n.d.). Loyola eCommons. [Link]

  • Isothermal Titration Calorimetry: Thermodynamic Analysis of the Binding Thermograms of Molecular Recognition Events by Using Equilibrium Models. (2013). IntechOpen. [Link]

  • (PDF) Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. (2023). ResearchGate. [Link]

  • Protein Small Molecule Biomolecular Interactions A Retrospective. (n.d.). XanTec. [Link]

  • Chemical structures of the three phenylpyrazole insecticides used in... (n.d.). ResearchGate. [Link]

  • Biosensor-based small molecule fragment screening with biolayer interferometry. (n.d.). ResearchGate. [Link]

  • Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. (2012). Science Alert. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • BLI-Based Functional Assay in Phage Display Benefits the Development of a PD-L1-Targeting Therapeutic Antibody. (n.d.). GenScript. [Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Life Sciences. [Link]

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  • Kinetic exclusion assay. (n.d.). Wikipedia. [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). frontiersin.org. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.). Gifford Bioscience. [Link]

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Safety Operating Guide

Advanced Operational Guide: Disposal and Handling of 4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of experimental design. The compound 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol presents a unique convergence of hazards: it combines the rapid tissue-penetrating toxicity of a phenol with the environmental persistence and combustion risks of a heavily fluorinated pyrazole.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, storage, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To safely manage this compound, we must first understand the causality behind its physical and chemical behavior:

  • Phenolic Toxicity & Skin Penetration: The hydroxyl group attached to the aromatic ring (phenol moiety) is highly corrosive and lipophilic. It rapidly denatures epidermal proteins and penetrates the stratum corneum, leading to deep tissue necrosis and systemic toxicity. Crucially, because of its lipophilicity, flushing with water is ineffective and can actually increase the surface area of exposure. This necessitates the use of Polyethylene Glycol (PEG) 300 or 400 as a partition-driven extraction solvent during skin exposure[2].

  • Halogenated Stability & Combustion: The presence of two fluorine atoms (one on the phenol ring, one on the pyrazole-adjacent phenyl ring) categorizes this as a halogenated organic compound . Halogenated wastes must never be mixed with non-halogenated solvents (e.g., acetone), as this can lead to exothermic reactions or explosions[3]. Furthermore, incineration of this compound generates highly toxic Hydrogen Fluoride (HF) gas. It must be processed by specialized facilities equipped with alkaline scrubbers[4].

  • Pyrazole Reactivity: Pyrazole derivatives can exhibit unpredictable reactivity with strong oxidizers and heavy metals. Contamination with metals must be avoided to prevent the formation of shock-sensitive coordination complexes[5].

Quantitative Hazard Data & Disposal Thresholds

The following table summarizes the operational implications derived from the compound's structural properties.

Property / HazardClassification / ValueOperational Implication
Waste Stream Classification Halogenated Phenolic WasteMust be strictly segregated from non-halogenated and aqueous streams[3].
Estimated Toxicity (LD50) < 50 mg/kg (Highly Toxic)Empty primary containers must be triple-rinsed; all rinsate collected as hazardous waste[3].
Combustion Byproducts HF, NOx, COxDo not autoclave or heat in unventilated areas. Requires high-temperature incineration[4].
Decontamination Agent PEG 300 or PEG 400Standard emergency showers are insufficient for direct skin contact; PEG must be stocked nearby[2].

Standard Operating Procedure (SOP): Step-by-Step Disposal

Every step in this workflow is designed to be a self-validating system, ensuring that a failure in one step is caught by the next.

Step 1: Waste Segregation
  • Action: Classify all liquid and solid waste containing this compound as Halogenated Organic Waste .

  • Causality: Mixing this compound with non-halogenated solvents compromises the waste stream, leading to dangerous pressure buildup and violating EPA RCRA guidelines[1]. Do not mix with heavy metals or nitric acid.

Step 2: Containerization
  • Action: Use high-density polyethylene (HDPE) or chemically compatible glass containers. Ensure the container has a tight-fitting, screw-top lid.

  • Causality: Phenol derivatives can degrade certain low-density plastics over time. The container must remain sealed unless actively adding waste to prevent the volatilization of toxic vapors[3].

Step 3: Triple-Rinsing Empty Containers
  • Action: For empty stock bottles, perform a triple-rinse using a compatible halogenated solvent (e.g., dichloromethane). Collect the first three rinses as hazardous waste [3].

  • Causality: Because the compound is highly toxic, "empty" containers still pose a lethal risk to sanitation workers. Only after triple-rinsing can the container be defaced and disposed of as regular solid waste.

Step 4: Labeling and Documentation
  • Action: Attach an institutional Environmental Health and Safety (EHS) Hazardous Waste tag. Write the full chemical name: 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. Do not use abbreviations or structural formulas[3].

  • Causality: In the event of an emergency or spill during transit, first responders rely entirely on the label to determine the correct neutralization protocol.

Step 5: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed, labeled container in a secondary containment bin within a designated, ventilated SAA. Never store more than 10 gallons of hazardous waste in the lab[3]. Request an EHS pickup when the container is 90% full.

DisposalWorkflow Start Waste Generation: 4-fluoro-2-[5-(2-fluorophenyl) -1H-pyrazol-3-yl]phenol Segregation Segregation: Classify as Halogenated Phenolic Waste Start->Segregation Determine phase Liquid Liquid Waste: Collect in HDPE Container (No Strong Oxidizers) Segregation->Liquid Solutions/Rinsate Solid Solid Waste: Contaminated PPE & Consumables Seal in Double Bags Segregation->Solid Solids/Powders Labeling Labeling: Attach EHS Hazardous Waste Tag (List all constituents) Liquid->Labeling Solid->Labeling Storage Storage: Secondary Containment Ventilated SAA (<10 Gallons) Labeling->Storage Pickup Final Disposal: EHS Pickup for Incineration Storage->Pickup When 90% full

Caption: Operational workflow for the segregation, containerization, and disposal of fluorinated phenolic waste.

Emergency Spill and Exposure Protocol

Due to the acute toxicity of the phenol moiety, time is the critical variable in exposure response. Standard aqueous decontamination is contraindicated for skin contact.

Skin Exposure Response
  • Immediate Action: Remove contaminated clothing immediately. Do NOT flush the affected area with water, as this will spread the lipophilic compound across the skin[2].

  • Chemical Extraction: Begin swabbing the area repeatedly with Polyethylene Glycol (PEG) 300 or 400 . Frequently change out the swab for a fresh one soaked in PEG[2].

  • Medical Escalation: Continue the PEG application until medical assistance arrives or the phenolic odor is no longer detectable.

Surface Spill Response
  • Evacuation: Evacuate the immediate area and ensure the fume hood is operating at maximum face velocity.

  • Containment: Don full PPE (butyl rubber or neoprene apron, face shield, heavy-duty gloves)[2]. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical spill pads). Do not use paper towels, as they can react with strong organic compounds[5].

  • Collection: Sweep the absorbent into a sealable container using non-sparking tools. Label and dispose of it as hazardous solid waste.

SpillResponse Incident Spill or Exposure Detected Assess Evacuate & Assess (Do not use water on skin) Incident->Assess Skin Skin Exposure: Apply PEG 300/400 Continuously for 15 mins Assess->Skin Personnel affected Surface Surface Spill: Use Inert Absorbent (No combustible materials) Assess->Surface Lab bench/floor Medical Seek Immediate Medical Attention Skin->Medical Waste Collect Debris as Hazardous Waste Surface->Waste

Caption: Decision matrix and response pathway for accidental exposure or surface spills.

References

  • Yale University Environmental Health & Safety. "Phenol Standard Operating Procedure." Available at: [Link]

  • Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at: [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, a compound with potential applications in pharmaceutical development and biochemical research.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, such as fluorinated phenols and pyrazole derivatives, to establish a robust framework for personal protective equipment (PPE) selection, operational protocols, and disposal.

Hazard Analysis: A Synthesis of Structural Precedents

The chemical structure of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol incorporates three key functional groups that inform its potential hazard profile: a fluorinated phenol, a pyrazole ring, and a second fluorophenyl group.

  • Fluorinated Phenol Moiety: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[2] They are also readily absorbed through the skin and can lead to systemic toxicity.[2] The presence of a fluorine atom can modify the compound's reactivity and toxicological properties. For instance, 4-fluorophenol is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation.[3]

  • Pyrazole Core: Pyrazole and its derivatives are common in pharmaceuticals and agrochemicals.[1] While some pyrazole-containing compounds are relatively benign, others can be harmful. For example, some pyrazole derivatives are reported to be harmful if swallowed and to cause skin and serious eye irritation.[4][5]

  • Overall Hazard Profile: Based on these structural components, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol should be handled as a potentially hazardous substance. Prudent practice dictates treating it as a compound that may be harmful by ingestion, skin contact, and inhalation, and as a potential skin and eye irritant.

Engineering and Administrative Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] An eyewash station and a safety shower must be readily accessible within a 10-second travel time.[6]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to the handling of this compound. All personnel must be trained on the potential hazards and the specific procedures outlined in the SOP before commencing any work.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE plan is essential for the safe handling of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles; face shield.Essential to prevent eye contact, which can cause serious irritation.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[4][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Laboratory coat.To prevent skin contact and potential absorption.[4][6] Gloves should be inspected before each use and changed immediately if contaminated.[4] A lab coat should be worn to protect personal clothing.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][5][8]
Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Standard procedure for donning and doffing Personal Protective Equipment (PPE).

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.

Disposal Plan: Managing Halogenated Waste

All waste materials contaminated with 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Chemical Dispose of in a clearly labeled, sealed container in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[4]
Contaminated Materials All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[4]
Liquid Waste Halogenated organic waste should be collected in a specific, labeled container for halogenated waste.[9][10]
Waste Segregation and Disposal Workflow

Proper segregation of waste is essential for safe and compliant disposal.

Caption: Decision workflow for the segregation and disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[11]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).
  • 3-(Hydroxymethyl)-1-methyl-1H-pyrazole - Apollo Scientific. (n.d.).
  • 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India. (n.d.).
  • How can I dispose phenol? - ResearchGate. (2015, January 9).
  • 4-Fluoro-2-(1H-pyrazol-3-yl)phenol - Chem-Impex. (n.d.).
  • Material Safety Data Sheet - 4-Fluorophenol - Cole-Parmer. (2006, April 24).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
  • Phenol SOP. (n.d.).
  • Phenol. (n.d.).

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.